1-Fluoro-2,3-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBADDMXGOBTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374578 | |
| Record name | 1-fluoro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-64-9 | |
| Record name | 1-fluoro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 394-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene (CAS Number: 394-64-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound with the CAS number 394-64-9 . This fluorinated dimethoxybenzene derivative holds interest in various chemical research fields, particularly as a potential building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a fluorine atom onto the benzene ring can significantly alter the physicochemical and biological properties of the molecule, a feature often exploited in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the available technical data for this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 394-64-9 | [3][4][5][6][7] |
| Molecular Formula | C₈H₉FO₂ | [3][5][6] |
| Molecular Weight | 156.15 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Boiling Point | 175.9 °C at 760 mmHg; 96-97 °C at 20 Torr | [9][10] |
| Density | 1.102 g/cm³ | [10] |
| Refractive Index | 1.471 | [9] |
| Flash Point | 66.5 °C | [9] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Features |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR Spectroscopy | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis
A plausible and widely used method for the synthesis of aryl fluorides from aromatic amines is the Balz-Schiemann reaction .[1][4][5][9][11] This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.
For the synthesis of this compound, the starting material would be 2,3-dimethoxyaniline .
Experimental Protocol: A Generalized Balz-Schiemann Reaction
The following is a generalized protocol for the Balz-Schiemann reaction, which can be adapted for the synthesis of this compound from 2,3-dimethoxyaniline.
Step 1: Diazotization
-
In a suitable reaction vessel, dissolve the primary aromatic amine (e.g., 2,3-dimethoxyaniline) in an aqueous solution of a strong acid, such as hydrochloric acid or fluoroboric acid.
-
Cool the mixture to a low temperature, typically between 0 and 5 °C, using an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution while maintaining the low temperature. The addition is typically done dropwise to control the exothermic reaction.
-
Stir the reaction mixture for a period of time at this low temperature to ensure complete formation of the diazonium salt.
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
-
To the solution of the diazonium salt, add a solution of fluoroboric acid (HBF₄). This will precipitate the diazonium tetrafluoroborate salt.
-
Collect the precipitated salt by filtration and wash it with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove impurities.
-
Dry the isolated diazonium tetrafluoroborate salt carefully, as these salts can be explosive when dry.
Step 3: Thermal Decomposition
-
Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will result in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride.
-
The crude aryl fluoride can then be purified by distillation or other chromatographic techniques.
Below is a Graphviz diagram illustrating the workflow of the Balz-Schiemann reaction.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Fluoro-2,4-dimethoxyaniline [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Balz–Schiemann reaction - Wikiwand [wikiwand.com]
- 5. Schiemann Reaction [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. CAS 394-64-9: this compound | CymitQuimica [cymitquimica.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. byjus.com [byjus.com]
A Technical Guide to the Physical Properties of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Fluoro-2,3-dimethoxybenzene. The information is curated for researchers, scientists, and professionals in drug development who require accurate physical data for this compound. This document summarizes key quantitative data in a structured format and outlines the general experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is an aromatic organic compound. Its physical state under standard conditions is a colorless to light yellow liquid. The structural and property data are essential for its application in chemical synthesis and pharmaceutical development.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.15 g/mol | [1][2] |
| CAS Number | 394-64-9 | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 96-97 °C (at 20 Torr) | [2] |
| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4948 (at 22.5 °C) | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Experimental Protocols
The determination of the physical properties of liquid organic compounds like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small quantities of liquid, the capillary method is commonly employed.[4]
Apparatus:
-
Thiele tube or a similar heating block (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the fusion tube.
-
A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[5][6]
-
The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is placed in a heating bath (like a Thiele tube with heating oil or an aluminum block).[5][6]
-
The apparatus is heated slowly and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][5]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.[7] For liquids, a pycnometer or a volumetric flask is often used for accurate measurement.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) or a volumetric flask
-
Analytical balance
-
Thermostat or water bath
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (W1).[7]
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and it is weighed again (W2).[7]
-
The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound).
-
The filled pycnometer is brought to the same temperature in the thermostat, the volume is adjusted, and it is weighed for a third time (W3).[7]
-
The density of the sample liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] * Density of water at the measurement temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[8] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[8] The Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Dropper
-
Soft tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft tissue and a volatile solvent and allowed to dry.[9]
-
The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.
-
A few drops of the sample liquid (this compound) are placed on the surface of the lower prism using a dropper.[9]
-
The two prisms are closed and clamped together.
-
Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature, typically 20°C.[8]
-
Light is directed through the sample by adjusting the mirror.
-
While looking through the eyepiece, the control knob is turned until the boundary line between the light and dark fields appears. The line may be blurry or show color fringes.
-
The compensator dial is adjusted to sharpen the boundary line and remove any color dispersion.
-
The main control is adjusted to center the sharp boundary line precisely on the crosshairs of the eyepiece.[9]
-
The refractive index is read directly from the instrument's scale.
Visualizations
Experimental Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a liquid chemical compound.
Caption: Workflow for physical property determination of a liquid chemical.
References
- 1. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. athabascau.ca [athabascau.ca]
- 9. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant synthetic methodologies related to 1-Fluoro-2,3-dimethoxybenzene. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the unique properties imparted by its fluorine and methoxy substituents. The strategic incorporation of fluorine into molecular scaffolds is a key strategy in modern drug design to modulate physicochemical and pharmacokinetic properties.
Molecular Properties and Identification
This compound is a substituted aromatic compound. Its key quantitative data and identifiers are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1][2] |
| CAS Number | 394-64-9 | [1][3] |
| Physical Form | Liquid | |
| Boiling Point | 88 °C at 6 mmHg | |
| Density | 1.171 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 |
Molecular Structure
The structure of this compound consists of a benzene ring substituted with one fluorine atom and two methoxy groups at the 1, 2, and 3 positions, respectively.
Caption: 2D structure of this compound.
Context in Drug Discovery
The presence of a fluorine atom in drug candidates is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] The introduction of fluorine can block metabolic "soft spots," enhance membrane permeability, and stabilize bioactive conformations, often leading to improved pharmacokinetic profiles.[4][6] The trifluoromethyl group, a related fluorinated moiety, is also frequently employed to enhance these properties.[6][7] Consequently, substituted fluorobenzenes like this compound are valuable building blocks in the synthesis of novel therapeutic agents.
Exemplary Experimental Protocol: Synthesis of a Related Compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, the synthesis of structurally related fluorinated dimethoxybenzene derivatives often involves multi-step processes, including nucleophilic aromatic substitution or electrophilic fluorination. For illustrative purposes, the following is a detailed protocol for the synthesis of a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, via nitration of a fluorinated precursor.[8] This provides insight into the methodologies employed for the functionalization of such aromatic rings.
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [8]
-
Materials:
-
2-Fluoro-1,4-dimethoxybenzene
-
Nitric acid (HNO₃, 64-66%)
-
Ice water
-
-
Procedure:
-
2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is added slowly to a stirred solution of nitric acid (143 mL) at 0 °C.
-
The resulting solution is stirred for 10 minutes at 0 °C.
-
The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.
-
The product precipitates and can be collected by filtration.
-
This protocol demonstrates a common electrophilic aromatic substitution reaction used to introduce a nitro group onto a fluorinated and methoxy-activated benzene ring. The resulting nitro-compound can serve as a versatile intermediate for further synthetic transformations, such as reduction to an amine or nucleophilic aromatic substitution of the fluorine atom.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for nitration.
References
- 1. scbt.com [scbt.com]
- 2. 1-Fluoro-3,5-dimethoxybenzene | C8H9FO2 | CID 2774257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 394-64-9 [chemicalbook.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-fluoro-2,3-dimethoxybenzene, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed is the Balz-Schiemann reaction, a reliable method for the introduction of fluorine to an aromatic ring. This document includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful synthesis of the target compound.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-dimethoxyaniline. The core of this transformation is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1][2][3]
The overall reaction scheme is as follows:
References
Spectral Data Interpretation of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 1-fluoro-2,3-dimethoxybenzene, a key aromatic compound. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its identification, purity assessment, and understanding its role in various chemical syntheses and drug development processes. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation.
Predicted Spectroscopic Data
Due to the limited availability of public, high-resolution experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and computational models. These predictions serve as a robust baseline for researchers acquiring their own experimental data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methoxy groups, with coupling patterns influenced by the fluorine atom.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 6.95 - 7.15 | Triplet of doublets (td) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 2.0 |
| H-5 | 7.10 - 7.30 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |
| H-6 | 6.80 - 7.00 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0 |
| OCH₃ (C2) | 3.85 - 4.05 | Singlet | - |
| OCH₃ (C3) | 3.85 - 4.05 | Singlet | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities affected by the fluorine and methoxy substituents. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 150.0 - 155.0 | Doublet (d) | ¹J(C1-F) ≈ 240-250 |
| C-2 | 145.0 - 150.0 | Doublet (d) | ²J(C2-F) ≈ 15-20 |
| C-3 | 152.0 - 157.0 | Singlet (s) or small doublet | ⁴J(C3-F) ≈ 0-3 |
| C-4 | 115.0 - 120.0 | Singlet (s) or small doublet | ⁴J(C4-F) ≈ 0-3 |
| C-5 | 124.0 - 128.0 | Singlet (s) | - |
| C-6 | 110.0 - 115.0 | Doublet (d) | ²J(C6-F) ≈ 20-25 |
| OCH₃ (C2) | 55.0 - 60.0 | Singlet (s) | - |
| OCH₃ (C3) | 55.0 - 60.0 | Singlet (s) | - |
Predicted IR Spectral Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H stretch (aliphatic, -OCH₃) | 2830 - 2980 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |
| C-F stretch | 1100 - 1200 | Strong |
| C-H out-of-plane bend (aromatic) | 750 - 850 | Strong |
Experimental Protocols
To obtain high-quality spectral data, the following experimental procedures are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Instrument Parameters (FT-IR Spectrometer):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Format: Transmittance or Absorbance
Visualization of Key Concepts
The following diagrams illustrate the molecular structure and a typical workflow for spectral analysis.
Caption: Molecular structure of this compound showing key proton-proton and proton-fluorine NMR couplings.
Caption: A generalized workflow for the acquisition and interpretation of spectroscopic data.
An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a fluorinated derivative of dimethoxybenzene, its unique electronic properties and substitution pattern make it a valuable building block for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, spectral data, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. While experimental data for this specific isomer is not widely published, the fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 394-64-9 | [1][2] |
| Molecular Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.15 g/mol | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methoxy groups will likely appear as singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to the fluorine and methoxy groups will exhibit characteristic chemical shifts. Carbon-fluorine coupling constants will be observable for the carbon atoms in proximity to the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring and methoxy groups.
-
C=C stretching vibrations of the aromatic ring.
-
C-O stretching vibrations of the methoxy groups.
-
A strong C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z 156.15. Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies, with the Balz-Schiemann reaction being a prominent method for the introduction of fluorine onto an aromatic ring.
Balz-Schiemann Reaction
A plausible and widely used method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
-
Diazotization of 2,3-Dimethoxyaniline:
-
Dissolve 2,3-dimethoxyaniline in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.
-
-
Decomposition of the Diazonium Salt:
-
Isolate the diazonium tetrafluoroborate salt by filtration.
-
Wash the salt with cold water and then with a cold organic solvent (e.g., diethyl ether).
-
Carefully heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases.
-
The crude this compound is then purified by distillation or chromatography.
-
Caption: Balz-Schiemann reaction for this compound synthesis.
Reactivity
The reactivity of this compound is influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is further activated by electron-withdrawing groups. The methoxy groups direct electrophilic aromatic substitution to the ortho and para positions.
Applications in Drug Development
Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[3][4] While specific applications of this compound in drug development are not extensively documented, its structural motif is present in various biologically active compounds. Dimethoxybenzene derivatives, in general, are recognized for their diverse pharmaceutical applications, including antioxidant, anti-inflammatory, anti-cancer, and anti-viral activities.
The 2,3-dimethoxyphenyl moiety is a key component in a number of pharmacologically active molecules. The addition of a fluorine atom to this scaffold can be a strategic approach to modulate the properties of these molecules for improved therapeutic potential.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 1-fluoro-2,3-dimethoxybenzene. The document details the theoretical basis for the regioselectivity of these reactions, provides experimental protocols for key transformations, and presents data in a clear, comparative format.
Introduction: Reactivity and Regioselectivity
This compound is an electron-rich aromatic compound, making it highly susceptible to electrophilic attack. The regiochemical outcome of EAS reactions on this substrate is governed by the directing effects of its three substituents: a fluorine atom and two methoxy groups.
-
Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the benzene ring via resonance.[1]
-
Fluorine Atom (-F): Fluorine is an anomaly in the halogen group. While it is deactivating due to its high electronegativity (inductive effect), it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[2]
In a polysubstituted benzene ring, the most strongly activating group typically controls the position of electrophilic attack. In the case of this compound, the two powerful methoxy groups will dominate the directing effects over the weakly deactivating fluorine atom. The positions ortho and para to the methoxy groups are C4, C6, and C5. The C4 and C6 positions are ortho to one methoxy group and meta to the other, while the C5 position is para to the C2-methoxy group and meta to the C3-methoxy group. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.
The following diagram illustrates the directing effects of the substituents on this compound.
Key Electrophilic Aromatic Substitution Reactions
This section details the primary EAS reactions on this compound, including nitration, halogenation, and Friedel-Crafts reactions.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental EAS reaction. Based on the directing effects of the methoxy groups, the primary product of nitration of this compound is expected to be 1-fluoro-2,3-dimethoxy-5-nitrobenzene . The commercial availability of this specific isomer strongly supports this regiochemical outcome.
Experimental Protocol (Adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene)[3]
A detailed experimental protocol for the nitration of the closely related 2-fluoro-1,4-dimethoxybenzene is available and can be adapted for this compound.[3]
Materials:
-
This compound
-
Nitric acid (65-70%)
-
Sulfuric acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of nitric acid and sulfuric acid in the chosen solvent to 0 °C in an ice bath.
-
Dissolve this compound in the same solvent and add it dropwise to the cooled acid mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Nitration of 2-Fluoro-1,4-dimethoxybenzene[3]
| Reactant | Reagents | Temperature | Reaction Time | Product | Yield |
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃, H₂SO₄ | 0 °C | 1.5 hours | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% |
Halogenation
Halogenation introduces a halogen atom (Br, Cl) onto the aromatic ring. The reaction typically employs a halogen in the presence of a Lewis acid catalyst. For this compound, the incoming halogen is expected to substitute at the positions activated by the methoxy groups, primarily at C5 and to a lesser extent at C4 and C6, depending on steric hindrance.
General Experimental Protocol for Bromination:
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride or dichloromethane
Procedure:
-
Dissolve this compound in the chosen solvent in a flask protected from light.
-
Add the Lewis acid catalyst (FeBr₃ or iron filings).
-
Slowly add a solution of bromine in the same solvent to the mixture at room temperature.
-
Stir the reaction mixture until the bromine color disappears.
-
Quench the reaction with a solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by distillation or chromatography.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are used to introduce acyl (-COR) or alkyl (-R) groups onto an aromatic ring.[4]
Friedel-Crafts Acylation: This reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of this compound is expected to occur at the most activated and sterically accessible positions, likely C5.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis or Brønsted acid. Similar to acylation, the substitution is directed by the methoxy groups. However, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products.
Summary of Expected Regioselectivity
The following table summarizes the expected major products for the electrophilic aromatic substitution of this compound based on the directing effects of the substituents.
| Reaction | Electrophile (E⁺) | Expected Major Product(s) |
| Nitration | NO₂⁺ | 1-Fluoro-2,3-dimethoxy-5-nitrobenzene |
| Bromination | Br⁺ | 5-Bromo-1-fluoro-2,3-dimethoxybenzene |
| Chlorination | Cl⁺ | 5-Chloro-1-fluoro-2,3-dimethoxybenzene |
| Acylation | RCO⁺ | 1-(5-Fluoro-3,4-dimethoxyphenyl)alkan-1-one |
| Alkylation | R⁺ | 5-Alkyl-1-fluoro-2,3-dimethoxybenzene (and other isomers) |
Signaling Pathways and Logical Relationships
The outcome of electrophilic aromatic substitution on this compound is a result of a logical decision-making process based on fundamental electronic and steric principles.
References
A Technical Guide to the Long-Term Stability and Storage of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the long-term stability and storage of 1-Fluoro-2,3-dimethoxybenzene based on publicly available safety data and general principles of chemical stability testing. No specific, long-term quantitative stability studies for this compound were found in the public domain. The experimental protocols and potential degradation pathways described herein are generalized and should be adapted and validated for specific laboratory conditions and applications.
Introduction
This compound (CAS No. 394-64-9) is an aromatic organic compound used as an intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom and two methoxy groups on the benzene ring influences its reactivity and stability.[1] Understanding the long-term stability and optimal storage conditions is crucial for ensuring its chemical integrity, purity, and performance in research and development settings. This guide summarizes the best practices for storage and handling and provides a framework for establishing a formal stability testing protocol.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and ensure the safety of laboratory personnel. The following recommendations have been compiled from various supplier safety data sheets (SDS) for this compound and structurally similar compounds.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Sources |
| Storage Temperature | Room Temperature | To prevent potential degradation from excessive heat.[2][3][4] |
| Atmosphere | Store in a dry, well-ventilated area.[5][6][7][8] | Minimizes contact with moisture and reactive atmospheric components. |
| Container | Keep in a tightly closed container.[5][6][7][8][9] Use original, manufacturer-recommended packaging (e.g., metal can or drum).[6] | Prevents contamination and exposure to air and moisture. |
| Inert Gas | Not explicitly required, but storage under an inert atmosphere (e.g., nitrogen, argon) is a best practice for long-term storage of reactive intermediates to prevent oxidation. | General chemical stability principle. |
| Light Exposure | Avoid direct sunlight. Store in a dark location. | While not specified as highly light-sensitive, avoiding UV radiation is a general precaution against photochemical degradation. |
| Handling | Use with adequate ventilation. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5][6][7][8] | Prevents inhalation and contact hazards. The compound is classified as a skin, eye, and respiratory irritant.[7] |
Chemical Stability and Incompatibilities
While generally stable under recommended storage conditions, this compound can react with certain substances.[5] Understanding these incompatibilities is key to preventing hazardous reactions and degradation.
Table 2: Chemical Incompatibilities and Potential Hazardous Decomposition Products
| Category | Details | Rationale & Sources |
| Incompatible Materials | Strong oxidizing agents.[5][7] | These can react exothermically with the compound, leading to degradation and potentially hazardous conditions. |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases (including hydrogen fluoride) upon thermal decomposition or combustion.[5][7] | These products are typical for the combustion of fluorinated organic compounds. |
| Hazardous Polymerization | Has not been reported to occur.[5][7] | The compound is not expected to undergo hazardous polymerization under normal conditions. |
Logical Framework for Ensuring Chemical Stability
The stability of a chemical is influenced by a combination of intrinsic properties and extrinsic environmental factors. The following diagram illustrates the logical relationships between these factors and the control measures necessary to maintain the integrity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. iipseries.org [iipseries.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. microchemlab.com [microchemlab.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Accelerated stability testing of organic photovoltaics using concentrated sunlight | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Navigating the Safety Profile of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the material safety data for 1-Fluoro-2,3-dimethoxybenzene (CAS No. 394-64-9), a key intermediate in various organic synthesis pathways, particularly within the pharmaceutical and agrochemical sectors. Understanding the safety and handling requirements of this compound is paramount for ensuring a safe laboratory and manufacturing environment. This document synthesizes available safety data to provide clear, actionable guidance for professionals working with this chemical.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 394-64-9 | [1][2] |
| Molecular Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.15 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | Room temperature, sealed in a dry place | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as identified in safety data sheets.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes eye irritation | H320 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Signal Word: Warning[1]
Safe Handling and Experimental Workflow
Due to the hazardous nature of this compound, a stringent and well-defined workflow is essential to minimize exposure and ensure user safety. The following diagram outlines the recommended safe handling protocol from procurement to disposal.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, call a poison center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe environment.
| Aspect | Recommendation |
| Storage | Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][3] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways. |
Toxicological Information
While detailed toxicological studies are not extensively published, the hazard classifications indicate the primary routes of concern. The compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1] The presence of the fluorine atom can influence the reactivity and metabolic pathways of the molecule, a factor that should be considered in any toxicological assessment.[4]
Conclusion
This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and a well-structured experimental workflow, is essential for mitigating risks. Researchers, scientists, and drug development professionals are encouraged to review the full Safety Data Sheet (SDS) from their supplier and to integrate these safety practices into their standard operating procedures.
References
Methodological & Application
Application Notes and Protocols for 1-Fluoro-2,3-dimethoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethoxybenzene is a versatile aromatic building block in organic synthesis, offering multiple reactive sites for the construction of complex molecules. Its unique substitution pattern, featuring a fluorine atom and two adjacent methoxy groups, allows for a range of transformations, making it a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science applications. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated. Additionally, the fluorine and methoxy groups can direct ortho-metalation reactions, providing a pathway to regioselectively functionalized derivatives.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The strategic placement of substituents on the this compound ring enables its participation in a variety of important synthetic reactions:
-
Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-substituted ring facilitates reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fluorine and methoxy groups guide the regiochemical outcome of these substitutions.
-
Ortho-Metalation: The fluorine and methoxy groups can direct the deprotonation of an adjacent ring proton by strong bases, such as organolithium reagents. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): While the electron-donating methoxy groups are not ideal for activating the ring towards SNAr, the presence of a fluorine atom as a potential leaving group makes this reaction feasible, especially with the introduction of strong electron-withdrawing groups on the aromatic ring.
-
Cross-Coupling Reactions: Derivatization of this compound, for instance through halogenation or borylation, can provide substrates for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthetic transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Electrophilic Nitration
This protocol describes the nitration of a fluorinated dimethoxybenzene derivative, which is analogous to the expected reactivity of this compound.[1]
Reaction Scheme:
Figure 1: Electrophilic nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).
-
A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is then carefully poured into ice-water and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Expected):
| Reactant | Product | Reagents | Solvent | Yield (Expected) |
| This compound | 4-Nitro-1-fluoro-2,3-dimethoxybenzene | HNO₃, H₂SO₄ | Dichloromethane | 80-90% |
Note: The expected yield is based on the nitration of the analogous 2-fluoro-1,4-dimethoxybenzene, which proceeds in 90% yield.[1]
Protocol 2: Ortho-Metalation and Alkylation
This protocol outlines a general procedure for the ortho-lithiation of a fluorinated aromatic compound followed by quenching with an electrophile. The fluorine and methoxy groups are expected to direct the lithiation to the C4 position.
Reaction Scheme:
Figure 2: Ortho-metalation and alkylation of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The electrophile (e.g., iodomethane, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data (Expected):
| Reactant | Product | Key Reagents | Solvent | Yield (Expected) |
| This compound | 1-Fluoro-2,3-dimethoxy-4-substituted-benzene | n-BuLi, Electrophile | THF | 60-80% |
Note: Yields for ortho-lithiation reactions of substituted fluorobenzenes can vary depending on the electrophile used.
Protocol 3: Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a ketone derivative from a fluoro-dimethoxybenzene isomer, demonstrating a potential acylation reaction.[2]
Reaction Scheme:
Figure 3: Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
A solution of this compound (1.0 eq) in anhydrous carbon disulfide is then added slowly to the mixture at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by crystallization or column chromatography.
Quantitative Data (Expected):
| Reactant | Product | Key Reagents | Solvent | Yield (Expected) |
| This compound | (4-Fluoro-2,3-dimethoxyphenyl)(phenyl)methanone | Benzoyl chloride, AlCl₃ | CS₂ | 60-75% |
Note: The expected yield is an estimation based on typical Friedel-Crafts acylation reactions of activated aromatic systems.
Conclusion
This compound serves as a valuable and versatile starting material in organic synthesis. The presented protocols, based on established reactivity principles of analogous compounds, provide a foundation for the exploration of its synthetic utility. The ability to undergo electrophilic substitution, regioselective metalation, and potentially nucleophilic substitution and cross-coupling reactions makes it an attractive building block for the synthesis of complex and biologically active molecules in the fields of medicinal chemistry and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
The Strategic Application of 1-Fluoro-2,3-dimethoxybenzene in Drug Discovery: A Versatile Fluorinated Building Block
Application Note: AN2025-12-26
Introduction
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 1-Fluoro-2,3-dimethoxybenzene emerges as a valuable fluorinated building block, offering a scaffold that can be strategically elaborated to introduce favorable drug-like properties. While specific, publicly available data on drug candidates derived directly from this compound is limited, this application note will explore its potential applications and provide representative protocols based on the well-established principles of fluorine in drug design.
The 2,3-dimethoxy substitution pattern on the fluorinated phenyl ring provides multiple avenues for synthetic modification, allowing for the generation of diverse compound libraries for screening. The fluorine atom can serve as a metabolic blocker, preventing oxidation at that position, while the methoxy groups can be retained for their electronic influence or serve as handles for further functionalization.[3]
Key Advantages of Incorporating the 1-Fluoro-2,3-dimethoxyphenyl Moiety:
-
Metabolic Stability: The strong C-F bond can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug.[1]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity (LogP) and acidity/basicity (pKa) of a molecule, which in turn affects its solubility, absorption, and distribution.[2][3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[1]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.
Hypothetical Application in Kinase Inhibitor Design
To illustrate the potential of this compound, we present a hypothetical case study in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The 1-fluoro-2,3-dimethoxyphenyl moiety could serve as a novel scaffold for this purpose.
Table 1: Hypothetical Physicochemical and In Vitro Data for a Series of Kinase Inhibitors
| Compound ID | R-Group | IC50 (nM) vs. Target Kinase | LogP | Metabolic Stability (t1/2 in HLM, min) |
| REF-01 | H (non-fluorinated) | 150 | 2.5 | 15 |
| FDM-01 | H | 75 | 2.8 | 45 |
| FDM-02 | 4-aminopyridine | 12 | 3.1 | 62 |
| FDM-03 | 3-morpholinopropane | 25 | 2.9 | 55 |
Data presented in this table is hypothetical and for illustrative purposes only.
The data in Table 1 suggests that the introduction of the fluorinated core (FDM-01) improves both potency and metabolic stability compared to the non-fluorinated reference compound (REF-01). Further derivatization at a suitable position (represented by "R-Group") could lead to significant gains in inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the functionalization of this compound via SNAr, a common reaction for introducing amine functionalities to activated aryl fluorides.
Workflow for SNAr Reaction:
Caption: SNAr Reaction Workflow
Materials:
-
This compound
-
4-aminopyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction vial, add this compound (1.0 mmol), 4-aminopyridine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) and stir the mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.
Protocol 2: General Procedure for a Kinase Activity Assay
This protocol outlines a representative in vitro kinase assay to determine the inhibitory potency (IC₅₀) of synthesized compounds.
Kinase Assay Workflow:
Caption: Kinase Activity Assay Workflow
Materials:
-
Recombinant kinase enzyme
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 384-well microplate, add the kinase enzyme, peptide substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Signaling Pathway Context
The hypothetical kinase inhibitors developed from the this compound scaffold would act within a cellular signaling pathway. The diagram below illustrates a simplified generic kinase signaling cascade that could be targeted.
Caption: Simplified Kinase Signaling Pathway
In this hypothetical pathway, our inhibitor (targeting MEK, for instance) would block the phosphorylation cascade, thereby inhibiting downstream cellular responses like proliferation and survival, which are often dysregulated in cancer.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active molecules. Its inherent structural and electronic features, conferred by the fluorine and dimethoxy substituents, provide a solid foundation for the development of drug candidates with improved pharmacological profiles. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further exploration of this and similar fluorinated scaffolds is warranted to fully realize their potential in drug discovery.
References
Synthesis of Novel Derivatives from 1-Fluoro-2,3-dimethoxybenzene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives starting from 1-Fluoro-2,3-dimethoxybenzene. This versatile starting material offers multiple avenues for functionalization, making it a valuable building block in the discovery and development of new pharmaceutical agents and other bioactive molecules. The protocols outlined below focus on key synthetic transformations including electrophilic aromatic substitution and metalation followed by electrophilic quench.
Introduction
This compound is an attractive scaffold for medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dimethoxy groups activate the aromatic ring towards electrophilic substitution and provide sites for further modification. The strategic derivatization of this molecule can lead to the generation of diverse compound libraries for screening and lead optimization.
Core Synthetic Strategies and Signaling Pathways
The primary pathways for the derivatization of this compound involve the introduction of new functional groups onto the aromatic ring. The directing effects of the existing fluoro and methoxy substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The interplay of these effects governs the position of substitution.
The following diagram illustrates the logical workflow for the synthesis of key intermediates from this compound.
Caption: Synthetic pathways for the derivatization of this compound.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation to Synthesize 4-Fluoro-5,6-dimethoxybenzaldehyde
This protocol describes the introduction of a formyl group at the C4-position of this compound, yielding a key aldehyde intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) |
| This compound | 4-Fluoro-5,6-dimethoxybenzaldehyde | POCl₃, DMF | 75-85 |
Protocol 2: Bromination to Synthesize 4-Bromo-1-fluoro-2,3-dimethoxybenzene
This protocol details the regioselective bromination of this compound at the C4-position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Add a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Quantitative Data:
| Starting Material | Product | Reagent | Yield (%) |
| This compound | 4-Bromo-1-fluoro-2,3-dimethoxybenzene | NBS | 80-90 |
Protocol 3: Directed Ortho-Metalation and Borylation
This protocol describes the lithiation of this compound, directed by the methoxy group, followed by quenching with a boron electrophile to generate a boronic acid derivative. This intermediate is highly valuable for subsequent cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate (B(OiPr)₃)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude boronic acid. The product can often be used in the next step without further purification.
Quantitative Data:
| Starting Material | Intermediate | Reagents | Yield (%) |
| This compound | (4-Fluoro-5,6-dimethoxyphenyl)boronic acid | n-BuLi, B(OiPr)₃ | 65-75 |
Application of Derivatives in Drug Discovery
The derivatives synthesized from this compound serve as versatile intermediates in the synthesis of complex molecules with potential biological activity. For instance, the aldehyde derivative can be a precursor for the synthesis of chalcones, Schiff bases, and other heterocyclic compounds. The bromo-derivative is an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties. The boronic acid derivative is a key partner in Suzuki-Miyaura cross-coupling reactions.
The following diagram illustrates a potential workflow for utilizing these derivatives in a drug discovery context.
Application Notes and Protocols: Electrophilic Aromatic Substitution of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted reaction mechanisms and experimental protocols for the electrophilic aromatic substitution (EAS) reactions of 1-fluoro-2,3-dimethoxybenzene. This document is intended to guide researchers in designing synthetic routes for novel drug candidates and other functionalized aromatic compounds.
Introduction
This compound is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The fluorine and methoxy substituents greatly influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Understanding these effects is crucial for the targeted synthesis of derivatives. The methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-director. In concert, these groups dictate the position of electrophilic attack on the benzene ring.
Predicted Regioselectivity
The directing effects of the substituents on this compound are key to predicting the outcome of electrophilic aromatic substitution reactions. The two methoxy groups at positions 2 and 3 are strong activating groups, donating electron density to the ring through resonance and making the ortho and para positions more nucleophilic. The fluorine atom at position 1 is an electronegative, inductively withdrawing group, which deactivates the ring. However, it also donates electron density through resonance, directing incoming electrophiles to the ortho and para positions.
Considering the combined effects:
-
The C4 position is para to the fluorine and ortho to the C3-methoxy group.
-
The C5 position is meta to the fluorine and the C3-methoxy group, but para to the C2-methoxy group.
-
The C6 position is ortho to the fluorine and the C2-methoxy group.
The powerful activating effect of the methoxy groups is expected to dominate, leading to substitution primarily at the positions most activated by them. Steric hindrance from the adjacent substituents will also play a significant role. Therefore, substitution is most likely to occur at the C4 and C6 positions, which are ortho or para to the activating methoxy groups. The C5 position is also a potential site for substitution, being para to one of the methoxy groups. A commercially available derivative, 1-fluoro-2,3-dimethoxy-5-nitrobenzene, confirms that substitution at the C5 position is a known transformation[1].
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations.
Predicted Reaction and Products:
Based on the directing effects, nitration of this compound is expected to yield a mixture of nitro-substituted products, with the major isomers being 1-fluoro-2,3-dimethoxy-4-nitrobenzene, 1-fluoro-2,3-dimethoxy-5-nitrobenzene, and 1-fluoro-2,3-dimethoxy-6-nitrobenzene. The formation of 1-fluoro-2,3-dimethoxy-5-nitrobenzene is confirmed by its commercial availability[1]. The nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, proceeds with high yield and selectivity, suggesting that the reaction on the target molecule will also be efficient[2].
Quantitative Data (Predicted)
| Product | Predicted Major/Minor | Predicted Yield (%) |
| 1-Fluoro-2,3-dimethoxy-4-nitrobenzene | Major | 40-60 |
| 1-Fluoro-2,3-dimethoxy-5-nitrobenzene | Major | 30-50 |
| 1-Fluoro-2,3-dimethoxy-6-nitrobenzene | Minor | 5-15 |
Experimental Protocol (Adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene[2])
-
Cool a stirring solution of concentrated nitric acid (65-70%) in a suitable reaction vessel to 0 °C using an ice bath.
-
Slowly add this compound to the cooled nitric acid with continuous stirring.
-
Maintain the reaction temperature at 0 °C and stir for 10-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted this compound isomers.
-
Characterize the products using NMR, IR, and mass spectrometry to determine the isomer distribution.
Halogenation (Bromination and Chlorination)
Halogenation introduces a halogen atom (Br or Cl) onto the aromatic ring, providing a handle for cross-coupling reactions.
Predicted Reaction and Products:
Similar to nitration, halogenation is expected to occur at the positions activated by the methoxy groups. The primary products will likely be the 4-halo, 5-halo, and 6-halo derivatives.
Quantitative Data (Predicted)
| Reaction | Product | Predicted Major/Minor | Predicted Yield (%) |
| Bromination | 4-Bromo-1-fluoro-2,3-dimethoxybenzene | Major | 45-65 |
| 5-Bromo-1-fluoro-2,3-dimethoxybenzene | Major | 25-45 | |
| 6-Bromo-1-fluoro-2,3-dimethoxybenzene | Minor | <10 | |
| Chlorination | 4-Chloro-1-fluoro-2,3-dimethoxybenzene | Major | 50-70 |
| 5-Chloro-1-fluoro-2,3-dimethoxybenzene | Major | 20-40 | |
| 6-Chloro-1-fluoro-2,3-dimethoxybenzene | Minor | <10 |
Experimental Protocol (General)
Bromination:
-
Dissolve this compound in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Chlorination:
-
Dissolve this compound in a chlorinated solvent (e.g., dichloromethane, carbon tetrachloride).
-
Add a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in catalytic amounts.
-
Bubble chlorine gas through the solution or add a solution of chlorine in the solvent at 0 °C to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a key step in the synthesis of aromatic ketones.
Predicted Reaction and Products:
The acylation reaction is expected to be highly regioselective due to the steric hindrance of the acyl electrophile. Substitution is anticipated to occur preferentially at the less sterically hindered C4 and C5 positions.
Quantitative Data (Predicted)
| Acylating Agent | Product | Predicted Major/Minor | Predicted Yield (%) |
| Acetyl Chloride | 1-(4-Fluoro-5,6-dimethoxyphenyl)ethan-1-one | Major | 60-80 |
| 1-(5-Fluoro-2,3-dimethoxyphenyl)ethan-1-one | Minor | 10-20 |
Experimental Protocol (General)
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, stoichiometric amount) in a dry, non-polar solvent (e.g., dichloromethane, carbon disulfide), add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise with stirring.
-
After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C or warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography, recrystallization, or distillation.
Visualizations
DOT Language Scripts for Diagrams:
References
Application Notes and Protocols for the Nitration of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed laboratory protocol for the nitration of 1-Fluoro-2,3-dimethoxybenzene. The following procedures are based on established methods for the nitration of analogous compounds and are intended to serve as a guide for the synthesis of nitrated derivatives of this compound, which can be valuable intermediates in drug discovery and development.
Introduction
Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. The presence of a nitro group can significantly alter the electronic properties of a molecule and serves as a versatile handle for further chemical transformations. In the context of medicinal chemistry, nitrated aromatics are precursors to anilines, which are prevalent in a wide array of pharmaceuticals. The nitration of this compound is of interest for the synthesis of novel substituted aromatic compounds. The substitution pattern of the starting material, with a fluorine atom and two methoxy groups, presents an interesting case for regioselectivity in electrophilic aromatic substitution.
Predicted Regioselectivity
The directing effects of the substituents on the aromatic ring will influence the position of the incoming nitro group. Both the fluoro and methoxy groups are ortho-, para-directing activators. However, the methoxy groups are stronger activating groups than the fluorine atom. Considering the positions of the existing substituents (Fluorine at C1, Methoxy at C2 and C3), the potential sites for nitration are C4, C5, and C6. Steric hindrance from the methoxy groups might influence the final regioselectivity of the reaction.
Experimental Data
The following table summarizes the expected reagents and conditions for the nitration of this compound, adapted from a similar procedure for a related compound.
| Parameter | Value |
| Starting Material | This compound |
| Nitrating Agent | Concentrated Nitric Acid (70%) |
| Solvent/Catalyst | Concentrated Sulfuric Acid (98%) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 15-30 minutes |
| Work-up Procedure | Quenching with ice-water, filtration |
| Purification Method | Recrystallization or column chromatography |
| Expected Product | Isomers of 1-Fluoro-2,3-dimethoxy-nitrobenzene |
Detailed Experimental Protocol
This protocol is an adapted procedure and should be performed with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Distilled water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring and maintaining the temperature at 0-5 °C, add an equimolar amount of concentrated nitric acid dropwise. This mixture should be prepared fresh before use.
-
Reaction: Dissolve this compound in a minimal amount of a suitable solvent (if necessary) or use it directly if it is a liquid. Slowly add the dissolved starting material dropwise to the pre-cooled nitrating mixture. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with constant stirring. This will quench the reaction and precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral to pH paper.
-
Neutralization (if necessary): If an organic solvent was used for extraction instead of precipitation, the organic layer should be washed sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the isolated solid or the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. If an extraction was performed, remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to separate the different isomers that may have formed.
-
Characterization: The structure and purity of the final product(s) should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nitration of this compound.
Caption: Workflow for the nitration of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
This diagram outlines the general mechanism of electrophilic aromatic substitution for the nitration reaction.
Caption: General mechanism for electrophilic aromatic nitration.
Applications of 1-Fluoro-2,3-dimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethoxybenzene is a valuable fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. The presence of the fluoro and dimethoxy substituents on the benzene ring of this compound offers unique electronic and steric properties, making it a versatile precursor for the synthesis of a range of biologically active molecules. This document provides an overview of its application, focusing on its use in the synthesis of selective serotonin 5-HT₂A receptor antagonists, and includes detailed experimental protocols.
Key Application: Synthesis of Serotonin 5-HT₂A Receptor Antagonists
The 2,3-dimethoxyphenyl moiety is a key structural feature in a class of potent and selective serotonin 5-HT₂A receptor antagonists. These antagonists are of significant interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and psychosis. One of the most prominent examples is MDL 100,907 (Volinanserin) , which exhibits high affinity and selectivity for the 5-HT₂A receptor.
Signaling Pathway of 5-HT₂A Receptor Antagonism
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). 5-HT₂A antagonists block this cascade by competitively binding to the receptor, thereby preventing serotonin from initiating this signaling pathway.
Quantitative Data: Biological Activity of MDL 100,907
The following table summarizes the binding affinity (Ki) of MDL 100,907 for various receptors, highlighting its selectivity for the 5-HT₂A receptor.
| Receptor | Ki (nM) | Reference |
| 5-HT₂A | 0.34 - 0.56 | [1] |
| 5-HT₂C | 130 | [1] |
| 5-HT₁A | >10,000 | [1] |
| Dopamine D₂ | 2,100 | [1] |
| α₁-Adrenergic | 450 | [1] |
Experimental Protocols
While many reported syntheses of MDL 100,907 start from guaiacol, this compound can be utilized as a key starting material for the introduction of the 2,3-dimethoxyphenyl moiety through ortho-lithiation.
General Workflow for Synthesis
The overall synthetic strategy involves the preparation of a key intermediate, a 2,3-dimethoxyphenyl-substituted piperidine derivative, which is then elaborated to the final active pharmaceutical ingredient (API).
Protocol 1: Ortho-lithiation of this compound and Reaction with N-methoxy-N-methyl-4-piperidinecarboxamide (Weinreb Amide)
This protocol describes a key step in the synthesis of a precursor to MDL 100,907 analogs, where this compound is used to introduce the 2,3-dimethoxyphenyl group.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N-methoxy-N-methyl-4-piperidinecarboxamide (Weinreb Amide)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Initial Solution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The methoxy groups direct the lithiation to the ortho position.
-
Electrophilic Quench: Dissolve the N-methoxy-N-methyl-4-piperidinecarboxamide (1.2 eq) in anhydrous THF and add it dropwise to the lithiated solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone.
Logical Relationship of Ortho-lithiation:
References
Application Notes and Protocols for Friedel-Crafts Reactions Using 1-Fluoro-2,3-dimethoxybenzene
Introduction
The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental carbon-carbon bond-forming processes in organic synthesis. They facilitate the attachment of alkyl or acyl groups to an aromatic ring through electrophilic aromatic substitution.[1][2] These reactions are pivotal in the synthesis of a wide array of compounds, from bulk chemicals to complex molecules in the pharmaceutical and fragrance industries.[3] The choice of Lewis acid or Brønsted acid catalyst is crucial and often includes aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or strong acids like sulfuric acid (H₂SO₄).[2][4]
This document provides a detailed protocol for the Friedel-Crafts alkylation of 1-fluoro-2,3-dimethoxybenzene. Due to the limited availability of specific procedures for this substrate, the following protocol is adapted from established methods for the alkylation of structurally similar compounds, such as 1,4-dimethoxybenzene.[5] The methoxy groups on the benzene ring are activating, while the fluorine atom is a deactivating group, which will influence the reactivity and regioselectivity of the substitution.
Experimental Principles
The Friedel-Crafts alkylation of this compound involves the generation of a carbocation from an alkylating agent, which then acts as an electrophile. The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the alkylated product.[4] In this protocol, tert-butyl alcohol is used to generate the tert-butyl carbocation in the presence of a strong acid catalyst.
A common challenge in Friedel-Crafts alkylation is polysubstitution, where the initial alkylated product is more reactive than the starting material, leading to the addition of multiple alkyl groups.[5] Steric hindrance from the substituents on this compound and the incoming tert-butyl group is expected to influence the degree of substitution.
Experimental Protocol: Friedel-Crafts Alkylation of this compound with tert-Butyl Alcohol
This protocol is adapted from the well-established procedure for the alkylation of 1,4-dimethoxybenzene.[5]
Materials and Reagents:
-
This compound
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Methanol
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (for extraction, optional)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (if extraction is needed)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.58 g, 10 mmol) and glacial acetic acid (10 mL). Stir the mixture until the substrate is fully dissolved.
-
Addition of Alkylating Agent: To the solution, add tert-butyl alcohol (e.g., 1.48 g, 20 mmol).
-
Cooling: Place the reaction flask in an ice bath to cool the mixture to approximately 0-5 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred reaction mixture over 10-15 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition of sulfuric acid is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue to stir the reaction mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture over crushed ice (approximately 50 g) in a beaker with stirring.
-
Product Isolation: The product may precipitate as a solid. If so, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with cold methanol (1 x 10 mL) to remove impurities.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes hypothetical quantitative data for the Friedel-Crafts alkylation of this compound, based on typical results for similar reactions.
| Parameter | Value |
| Moles of this compound | 10 mmol |
| Moles of tert-Butyl Alcohol | 20 mmol |
| Volume of Glacial Acetic Acid | 10 mL |
| Volume of Concentrated Sulfuric Acid | 5 mL |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to Room Temp. |
| Theoretical Yield of Mono-alkylated Product | 2.14 g |
| Actual Yield of Purified Product | 1.60 g |
| Percent Yield | 74.8% |
| Melting Point of Product | 85-87 °C |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Quantification of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound with applications in pharmaceutical and chemical synthesis. As an intermediate or a final product, its accurate quantification is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are exemplary and would require validation for the specific matrix and concentration range of interest, adhering to relevant regulatory guidelines such as those from the ICH.
General Sample Preparation
Prior to chromatographic analysis, proper sample preparation is essential to ensure accurate and reproducible results. The goal is to extract this compound from the sample matrix and remove any interfering substances.
Protocol for Solid Samples (e.g., Pharmaceutical Powders, Chemical Mixtures):
-
Weighing: Accurately weigh a representative amount of the solid sample.
-
Dissolution: Dissolve the sample in a suitable organic solvent in which this compound is freely soluble (e.g., methanol, acetonitrile, or a mixture thereof).
-
Sonication: Sonicate the sample for 15-20 minutes to ensure complete dissolution.
-
Dilution: Dilute the solution to a known volume with the same solvent to bring the concentration of the analyte within the calibration range of the analytical method.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.
Protocol for Liquid Samples (e.g., Reaction Mixtures, Liquid Formulations):
-
Aliquoting: Take a precise aliquot of the liquid sample.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to the desired concentration.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from interfering components.
-
Filtration: Filter the prepared sample through a 0.45 µm syringe filter.
Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small organic molecules. This proposed method is based on reversed-phase chromatography, which is suitable for moderately polar compounds like this compound.
Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Quantitative Data (Exemplary)
The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative for a well-behaved chromatographic system.
| Parameter | Exemplary Value | Description |
| Linearity Range | 1 - 100 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections, indicating the closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of analyte. |
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of volatile and semi-volatile compounds like this compound, especially at low concentrations or in complex matrices.
Experimental Protocol
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of a pure standard (likely the molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum for confirmation |
Quantitative Data (Exemplary)
Similar to the HPLC method, the GC-MS method must be validated. The following table provides expected performance characteristics.
| Parameter | Exemplary Value | Description |
| Linearity Range | 0.1 - 50 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
Visualizations
General Chromatographic Analysis Workflow
Caption: General workflow for chromatographic analysis.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Application Notes and Protocols: 1-Fluoro-2,3-dimethoxybenzene as a Precursor for Synthesizing Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Fluoro-2,3-dimethoxybenzene is a valuable aromatic building block in medicinal chemistry. The strategic incorporation of fluorine and methoxy groups onto a benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the dimethoxy substituents can play a crucial role in receptor recognition and binding.[1][2] This application note details the use of the this compound structural motif in the synthesis of bioactive compounds, with a focus on a specific chalcone derivative with demonstrated anti-inflammatory and analgesic properties.
Case Study: Synthesis of a Bioactive Chalcone Derivative
A notable example of a bioactive compound featuring the this compound core is the chalcone derivative, 3-(2,3-dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities.[3]
Synthetic Pathway
The synthesis of 3-(2,3-dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is achieved through a Claisen-Schmidt condensation reaction between 4'-fluoro-2'-hydroxyacetophenone and 2,3-dimethoxybenzaldehyde in the presence of a base.[3]
Biological Activity
The synthesized chalcone, 3-(2,3-dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one (designated as compound 5a in the cited literature), was evaluated for its anti-inflammatory and analgesic activities.[3]
Table 1: Anti-inflammatory Activity of Compound 5a [3]
| Time (hours) | % Inhibition of Edema |
| 1 | 19 |
| 2 | 23 |
| 3 | 25 |
| 4 | 20 |
| 5 | 19 |
| 6 | 19 |
Table 2: Analgesic Activity of Compound 5a [3]
| Time (minutes) | % Protection |
| 30 | 16.1 |
| 60 | 21.5 |
| 90 | 10.8 |
| 120 | 5.4 |
Experimental Protocols
Synthesis of 3-(2,3-Dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one (5a)[3]
Materials:
-
4'-Fluoro-2'-hydroxyacetophenone
-
2,3-Dimethoxybenzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
Dissolve 2.0 mmol of 4'-fluoro-2'-hydroxyacetophenone and 2.0 mmol of 2,3-dimethoxybenzaldehyde in a minimum volume of ethanol (5-10 mL).
-
Slowly add 4 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Filter the solid that forms and wash it with 5 mL of water, followed by 5 mL of ethanol.
-
Crystallize the crude product from absolute ethanol to obtain the pure compound.
Yield: 91%
Physical and Spectral Data:
-
Appearance: Yellow crystals
-
Melting Point: 114–116 °C
-
IR (KBr, cm⁻¹): 3429 (OH), 3013 (C–H aromatic), 2945 (C–H aliphatic), 1641 (C=O)
-
¹H NMR (CDCl₃, δ ppm): 3.92 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 6.63–6.74 (m, 2H, fluorophenyl H-3, H-5), 7.08 (d, J = 6.9 Hz, 1H, dimethoxyphenyl H-4), 7.15 (dd, J = 6.9, 7.8 Hz, 1H, dimethoxyphenyl H-5), 7.28 (d, J = 7.8 Hz, 1H, dimethoxyphenyl H-6), 7.68 (d, J = 15.6 Hz, 1H, COCH=CH), 7.93 (d, J = 8.7 Hz, 1H, fluorophenyl H-6), 13.25 (s, 1H, OH, D₂O exchangeable).[3]
-
¹³C NMR (CDCl₃, δ ppm): 55.9, 61.9, 103.7, 107.0, 111.4, 114.7, 119.2, 120.3, 124.3, 129.9, 130.4, 138.8, 148.8, 153.2, 162.2, 164.6, 167.1, 192.6.[3]
Broader Applications: Fluoro-Dimethoxybenzene Scaffolds in Kinase Inhibition
The fluoro-dimethoxybenzene moiety is also a key structural feature in the design of potent and selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[1] Aberrant FGFR signaling is implicated in various cancers. In the development of FGFR inhibitors, the dimethoxybenzene group often occupies a hydrophobic back pocket of the ATP-binding site, contributing to selectivity. The introduction of a fluorine atom to this ring can modulate the electron density and improve the inhibitory activity. For instance, the addition of a fluorine atom to a dimethoxybenzene-containing FGFR inhibitor was shown to slightly increase its IC₅₀ value.[1]
References
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on high-yield purification methods for 1-Fluoro-2,3-dimethoxybenzene (CAS 394-64-9). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Disclaimer: The following protocols and troubleshooting advice are based on general organic chemistry principles and data from closely related isomers, as specific peer-reviewed purification literature for this compound is limited. Optimization of these methods for your specific sample and impurity profile is highly recommended.
Physical and Chemical Properties
A summary of the known and estimated physical properties of this compound and its isomers is provided below to guide the selection of an appropriate purification strategy.
| Property | This compound (Target) | 1-Fluoro-3,5-dimethoxybenzene (Isomer) | 2-Fluoro-1,4-dimethoxybenzene (Isomer) |
| CAS Number | 394-64-9[1] | 52189-63-6 | 82830-49-7[2] |
| Molecular Formula | C₈H₉FO₂[1] | C₈H₉FO₂ | C₈H₉FO₂[2] |
| Molecular Weight | 156.15 g/mol [1] | 156.15 g/mol | 156.16 g/mol [2] |
| Boiling Point | Estimated to be high | 88 °C @ 6 mmHg[3] | 121 °C @ 40 mmHg[2] |
| Melting Point | N/A (likely a liquid at RT) | N/A (liquid at RT) | 24 °C[2] |
| Density | Estimated to be ~1.1-1.2 g/mL | 1.171 g/mL @ 25 °C | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes for fluorinated aromatic compounds, such as the Balz-Schiemann reaction, potential impurities could include:
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Unreacted starting materials: For example, 2,3-dimethoxyaniline.
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Byproducts of the diazotization reaction: Including phenolic compounds from the reaction of the diazonium salt with water.
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Other positional isomers: If the fluorination step is not completely regioselective.
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Residual solvents: From the reaction and workup steps.
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
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Fractional Distillation: Ideal for separating liquids with different boiling points. Given that this compound is likely a high-boiling liquid, this method is suitable for removing more volatile or less volatile impurities.
-
Column Chromatography: A highly versatile technique for separating compounds based on polarity. This is effective for removing impurities with different polarities from the target compound.
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Recrystallization: This is the preferred method if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent. It is excellent for achieving high purity.
Q3: My compound appears as an oil, but I expected a solid. What should I do?
A3: "Oiling out" instead of crystallizing can occur if the compound's melting point is lower than the temperature of the crystallization solution, or if significant impurities are present. Try using a lower boiling point solvent, using a more dilute solution, or cooling the solution more slowly. If these fail, pre-purification by column chromatography to remove impurities may be necessary before attempting recrystallization again.
Experimental Workflow & Troubleshooting
The following diagram outlines a general workflow for the purification of a crude organic product like this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Insufficient column length or packing efficiency.- Distillation rate is too fast. | - Use a longer fractionating column or one with a higher theoretical plate count.- Reduce the heating rate to ensure slow and steady distillation (1-2 drops per second). |
| Bumping/Uneven Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer. |
| Product Decomposition | - Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent).- Column was overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Use a larger column or a smaller amount of crude product. |
| Cracked/Channeled Column | - Improperly packed column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound Stuck on Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Compound's melting point is below the solvent's boiling point.- Solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. |
| Low Recovery | - Too much solvent was used.- The compound is too soluble in the cold solvent. | - Evaporate some of the solvent and re-cool.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| No Crystals Form | - Solution is not saturated.- Rapid cooling. | - Concentrate the solution by evaporating some solvent.- Cool the solution slowly and try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Detailed Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin to gently heat the distillation flask using a heating mantle with continuous stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure. Monitor the temperature at the still head closely.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
Protocol 2: Silica Gel Column Chromatography
This protocol is effective for separating compounds based on polarity.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Decision Tree
The following diagram provides a decision-making process for troubleshooting low yield in recrystallization.
References
improving reaction yield in the synthesis of 1-Fluoro-2,3-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1-Fluoro-2,3-dimethoxybenzene. The primary synthetic route discussed is the Balz-Schiemann reaction, commencing from 2,3-dimethoxyaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to enhance the reaction yield and purity of the final product.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Diazotization: The initial conversion of 2,3-dimethoxyaniline to the diazonium salt is insufficient. 2. Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and decomposes before fluorination. 3. Inefficient Thermal Decomposition: The final heating step to produce the fluoroaromatic is not optimal. | 1. Optimize Diazotization: Ensure the reaction temperature is strictly maintained between 0-5°C. Use a sufficient excess of strong mineral acid and add the sodium nitrite solution slowly and dropwise. 2. Control Temperature: Maintain a low temperature (0-5°C) throughout the diazotization and handling of the diazonium salt. Avoid exposing the salt to high temperatures until the final decomposition step. 3. Adjust Decomposition Conditions: Experiment with different decomposition temperatures and consider using a high-boiling point, non-polar solvent to facilitate a more controlled reaction. |
| Reaction Mixture Turns Dark Brown/Black | 1. Diazonium Salt Decomposition: This is a common indicator of the diazonium salt breaking down, often due to the temperature rising above 5°C. 2. Azo Coupling Side Reaction: Insufficient acidity can lead to the diazonium salt coupling with unreacted 2,3-dimethoxyaniline. | 1. Strict Temperature Control: Immediately check and lower the reaction temperature. Use an ice-salt bath for more effective cooling. 2. Ensure Sufficient Acidity: The use of a strong acid like tetrafluoroboric acid (HBF₄) is crucial to fully protonate the starting amine and prevent side reactions. |
| Formation of Tarry Residue | 1. Uncontrolled Decomposition: Rapid or explosive decomposition of the diazonium salt can lead to polymerization and tar formation. 2. Side Reactions: The presence of moisture or impurities can promote unwanted side reactions. | 1. Controlled Heating: Heat the diazonium salt slowly and steadily during the thermal decomposition step. Consider performing the decomposition in a high-boiling point, inert solvent for better temperature regulation. 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible to minimize side reactions. |
| Difficult Product Purification | 1. Presence of Phenolic Byproducts: If the diazonium salt reacts with water, 2,3-dimethoxyphenol can form as a significant byproduct. 2. Unreacted Starting Material: Incomplete diazotization will leave 2,3-dimethoxyaniline in the final mixture. | 1. Aqueous Wash: Wash the crude product with a dilute sodium hydroxide solution to remove acidic phenolic impurities. 2. Chromatography: Utilize column chromatography to separate the desired product from the more polar starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
A1: The most critical step is the initial diazotization of 2,3-dimethoxyaniline. Maintaining a low temperature (0-5°C) is paramount to prevent the premature decomposition of the intermediate 2,3-dimethoxybenzenediazonium tetrafluoroborate salt, which is a primary cause of low yields.
Q2: My yield is consistently low. What are the first parameters I should investigate?
A2: First, verify your temperature control during the diazotization step. Ensure you are using a reliable thermometer and an efficient cooling bath (ice-salt). Second, check the quality and quantity of your reagents, particularly the sodium nitrite and tetrafluoroboric acid. Use a fresh, high-purity sodium nitrite solution and ensure a sufficient excess of acid.
Q3: Are there alternatives to tetrafluoroboric acid (HBF₄) that might improve the yield?
A3: Yes, modern variations of the Balz-Schiemann reaction have shown that other counterions can sometimes provide better yields for specific substrates.[1] For instance, hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used successfully.[1] However, these reagents can be more expensive and may require optimization of the reaction conditions.
Q4: Can the solvent used in the thermal decomposition step affect the yield?
A4: Absolutely. The choice of solvent for the thermal decomposition of the diazonium salt can significantly impact the yield. Studies have shown that low- or non-polar solvents, such as hexane or chlorobenzene, can improve the yield of aryl fluorides in Balz-Schiemann reactions by minimizing side reactions.[2][3]
Q5: What are the main side products to expect in this synthesis?
A5: The most common side products are 2,3-dimethoxyphenol, formed from the reaction of the diazonium salt with water, and various azo compounds, which can arise from coupling reactions if the diazotization conditions are not sufficiently acidic.
Experimental Protocols
Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from established procedures for the Balz-Schiemann reaction.
Step 1: Diazotization of 2,3-Dimethoxyaniline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2,3-dimethoxyaniline in a suitable solvent (e.g., a mixture of water and hydrochloric acid).
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Cool the flask to 0-5°C using an ice-salt bath.
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Slowly add a chilled aqueous solution of tetrafluoroboric acid (HBF₄) to the aniline solution while maintaining the temperature below 5°C.
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Prepare a solution of sodium nitrite (NaNO₂) in cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
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After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.
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The 2,3-dimethoxybenzenediazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water, followed by cold ethanol, and finally cold diethyl ether.
-
Dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
Step 2: Thermal Decomposition
-
Place the dried 2,3-dimethoxybenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.
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Heat the flask gently and gradually. The salt will begin to decompose, evolving nitrogen gas and boron trifluoride.
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The this compound product will distill over. Collect the distillate.
-
Alternatively, the decomposition can be carried out in a high-boiling point inert solvent (e.g., xylene or decane) for better temperature control. The product can then be isolated from the solvent by distillation.
Step 3: Purification
-
Wash the collected distillate with a dilute sodium hydroxide solution to remove any phenolic impurities, followed by a wash with water.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Further purify the product by fractional distillation or column chromatography if necessary.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Generic Balz-Schiemann Reaction
The following table summarizes the impact of different solvents on the yield of fluorobenzene from the thermal decomposition of benzenediazonium tetrafluoroborate at 60°C, which can be indicative of the trends for the synthesis of this compound.
| Solvent | Yield (%) |
| Hexane | 91 |
| Chlorobenzene | 85 |
| Toluene | 75 |
| Dichloromethane | 68 |
| 1,4-Dioxane | 62 |
| Tetrahydrofuran (THF) | 48 |
| Diethyl Ether | 27 |
Data adapted from a study on the thermal decomposition of benzenediazonium tetrafluoroborate and should be considered as a general guideline.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
identifying side products in electrophilic substitution of 1-Fluoro-2,3-dimethoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic substitution of 1-Fluoro-2,3-dimethoxybenzene. Below you will find frequently asked questions and troubleshooting guides to help identify and mitigate the formation of unwanted side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential side products in the electrophilic substitution of this compound?
A1: The substitution pattern on this compound is complex due to the competing directing effects of the three substituents. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directors, while the fluorine (-F) atom is a deactivating, ortho-, para-director.[1] Generally, the powerful activating effect of the methoxy groups dominates the regioselectivity.[2]
-
Expected Major Products: Substitution is most likely to occur at the C4 and C5 positions, which are activated by the methoxy groups. The C4 position is para to the fluorine and ortho to the C3-methoxy group. The C5 position is para to the C2-methoxy group. You will likely obtain a mixture of 4-substituted and 5-substituted isomers.
-
Potential Side Products:
-
C6-substituted isomer: Substitution at the C6 position (ortho to fluorine) is possible but generally less favored due to steric hindrance from the adjacent methoxy group at C2 and the strong inductive electron withdrawal of the nearby fluorine atom.[3]
-
Polysubstituted products: The ring is highly activated by two methoxy groups, making it susceptible to further substitution, especially under harsh reaction conditions.
-
Products from ether cleavage: Strong acidic conditions can lead to the cleavage of one or both methoxy groups, resulting in phenolic byproducts which can undergo further reaction.
-
Q2: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?
A2: A mixture of isomers is common with this substrate due to the nuanced electronic and steric environment. The methoxy groups strongly activate the ring for substitution, while the fluorine atom, though deactivating, directs to some of the same positions.[1][3] To improve selectivity:
-
Lower the temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product and reduce the formation of minor isomers.
-
Use a milder electrophile/catalyst: Harsher conditions can decrease selectivity. For example, in Friedel-Crafts reactions, using a less active Lewis acid may improve the desired outcome.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of some electrophilic aromatic substitutions. Experimenting with different solvents may alter the product distribution.
Q3: I am observing significant amounts of di-substituted or poly-substituted products. How can this be prevented?
A3: Polysubstitution occurs because the initial electrophilic substitution can further activate the aromatic ring, making it more reactive than the starting material. Given the presence of two powerful activating methoxy groups, this is a common issue.
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the electrophile to the substrate. Adding the electrophile slowly to the reaction mixture can also help.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Use Milder Conditions: As with improving regioselectivity, lower temperatures and less reactive reagents can disfavor a second substitution reaction.
Q4: During my workup and analysis, I've identified a product where a methoxy group has been replaced by a hydroxyl group. What causes this?
A4: This indicates cleavage of the methyl ether. Methoxy groups can be sensitive to strong acids, particularly Lewis acids used in Friedel-Crafts reactions or strong Brønsted acids like sulfuric acid used in nitration and sulfonation. The resulting phenol is highly activated and may react further, leading to a complex mixture of byproducts. To avoid this, consider using milder acidic conditions or alternative synthetic routes that do not require harsh acids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | • Reaction conditions are too harsh, leading to decomposition or side product formation.• Steric hindrance at the target position.• Insufficiently reactive electrophile. | • Lower the reaction temperature and use a milder catalyst.• Consider a synthetic route with a less sterically demanding electrophile.• Increase the reactivity of the electrophile or use a more powerful catalyst cautiously. |
| Multiple Isomeric Products | • Competing directing effects of the fluoro and dimethoxy substituents.[1][2] | • Optimize reaction conditions (temperature, solvent) to favor one isomer.• Employ a blocking group strategy if feasible to temporarily deactivate competing positions. |
| Significant Polysubstitution | • The product is more activated than the starting material due to the strong activating nature of the methoxy groups. | • Use a precise 1:1 molar ratio of reactants.• Add the electrophile slowly over time.• Reduce reaction time and monitor for completion. |
| Product Decomposition | • Cleavage of methoxy groups under strong acidic conditions.• Instability of the product under the reaction or workup conditions. | • Use milder Lewis or Brønsted acids.• Ensure the workup procedure is not overly acidic or basic.• Protect sensitive functional groups if necessary. |
Experimental Protocols
General Protocol for Mononitration of this compound
This is a representative protocol and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add a nitrating agent (e.g., a pre-mixed solution of nitric acid (1.05 eq) and sulfuric acid, or nitronium tetrafluoroborate) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and water to quench the reaction.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, which will likely be a mixture of 4-nitro and 5-nitro isomers, using column chromatography to separate the isomers.
Visualizations
Caption: Directing effects on this compound.
Caption: Troubleshooting workflow for identifying side products.
References
Technical Support Center: Optimizing Derivatization of 1-Fluoro-2,3-dimethoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chemical derivatization of 1-Fluoro-2,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected directing effects of the substituents on this compound during electrophilic aromatic substitution?
A1: The substitution pattern is determined by the combined electronic effects of the fluoro and two methoxy groups.
-
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directing.[1] They donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction.[2]
-
Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.[3]
In this compound, the powerful activating effects of the two adjacent methoxy groups dominate. They strongly direct incoming electrophiles to the positions ortho and para to them. The most probable sites for substitution are C4, C6, and C5, with the precise outcome influenced by the specific reagents and steric hindrance.
Q2: What are the most common derivatization reactions for this type of substituted benzene?
A2: The most common derivatization methods involve electrophilic aromatic substitution, leveraging the electron-rich nature of the benzene ring. These include:
-
Nitration: Introduction of a nitro group (-NO₂).
-
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR).
-
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R).
-
Formylation: Introduction of a formyl group (-CHO).
Q3: How can I avoid or minimize polysubstitution on such an activated ring?
A3: The high activation from the two methoxy groups makes the ring susceptible to multiple substitutions. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 or even slightly less than stoichiometric amount of the electrophile relative to the this compound substrate.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can reduce the reaction rate and improve selectivity, disfavoring the second substitution.
-
Slow Reagent Addition: Add the electrophilic reagent dropwise or in small portions to the substrate solution to maintain a low concentration of the electrophile throughout the reaction.
Q4: What are the best practices for ensuring anhydrous conditions for moisture-sensitive reactions like Friedel-Crafts?
A4: Many derivatization reagents and catalysts (especially Lewis acids like AlCl₃) are highly sensitive to moisture.[4] To ensure your reaction is anhydrous:
-
Dry Glassware: Oven-dry all glassware at >100 °C for several hours and allow it to cool in a desiccator before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent, passage through an activated alumina column).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[4]
-
Handle Reagents Carefully: Weigh and transfer moisture-sensitive reagents quickly in a dry environment or a glovebox.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product, with mostly starting material remaining. What are the possible causes?
A: Several factors could be responsible for low or no yield. Consult the following checklist:
-
Reagent Quality: The derivatizing agent may have degraded due to improper storage.[4] For example, acyl chlorides can hydrolyze over time. Use fresh or recently purified reagents.
-
Catalyst Inactivity (for Friedel-Crafts): Lewis acid catalysts like aluminum chloride (AlCl₃) are readily deactivated by moisture. Use a fresh bottle or a properly stored container.
-
Suboptimal Temperature: Some reactions require an initial energy input to overcome the activation energy. If the reaction is known to be slow at room temperature, gentle heating may be necessary. Conversely, excessively high temperatures can cause decomposition.
-
Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some reactions may require longer periods to reach completion.[4]
Problem: Formation of Multiple Products or Isomers
Q: My analysis (NMR, GC-MS) shows a mixture of several isomers instead of a single product. How can I improve regioselectivity?
A: The formation of multiple isomers is common when several positions on the aromatic ring have similar reactivity.
-
Modify Reaction Temperature: Lowering the temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Change the Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the isomer ratio.
-
Choose a Bulkier Reagent/Catalyst: In some cases, using a sterically hindered electrophile or catalyst can block reaction at more sterically accessible sites, favoring substitution at less hindered positions.
Problem: Dark Tar-Like Substance or Decomposition
Q: The reaction mixture turned dark brown or black, and I was unable to isolate any identifiable product. What happened?
A: Dark coloration and tar formation often indicate decomposition of the starting material or product. This is a risk with highly activated aromatic rings.
-
Excessive Reaction Temperature: Overheating can lead to side reactions and polymerization. Maintain the recommended temperature carefully.
-
Strongly Acidic Conditions: Some reagents, like fuming nitric acid or concentrated sulfuric acid, can cause oxidation or charring if conditions are not strictly controlled (e.g., temperature, rate of addition).[5]
-
Incorrect Stoichiometry: Using a large excess of a powerful oxidizing agent or Lewis acid can promote unwanted side reactions.
Experimental Protocols & Data
Protocol 1: Nitration of this compound
This protocol is adapted from a similar procedure for a related compound.[6]
Materials:
-
This compound
-
Nitric Acid (HNO₃, 70%)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Round-bottom flask and dropping funnel
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add nitric acid (1.1 eq) dropwise to the stirred substrate over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product (likely 1-Fluoro-2,3-dimethoxy-4-nitrobenzene or 1-Fluoro-2,3-dimethoxy-6-nitrobenzene) can be purified by recrystallization from ethanol or methanol.
Table 1: Example Nitration Conditions and Expected Outcomes
| Entry | Nitrating Agent | Temperature (°C) | Time (min) | Expected Primary Issue |
|---|---|---|---|---|
| 1 | HNO₃ / H₂SO₄ | 25 | 30 | High risk of polysubstitution and oxidation |
| 2 | HNO₃ (70%) | 0 - 5 | 30 | Controlled mono-nitration (Preferred) |
| 3 | Acyl nitrate | -10 | 60 | Milder conditions, may result in slower reaction |
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol is based on general procedures for the acylation of dimethoxybenzenes.[7]
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Set up an oven-dried, two-necked flask equipped with a stir bar and a dropping funnel under a nitrogen atmosphere.
-
In the flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension with stirring.
-
Prepare a separate solution of this compound (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once complete, cool the mixture back to 0 °C and quench by slowly adding cold dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Influence of Lewis Acid on Acylation
| Entry | Lewis Acid | Solvent | Temperature (°C) | Relative Reactivity |
|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0 to 25 | High |
| 2 | FeCl₃ | DCM | 25 | Moderate |
| 3 | ZnCl₂ | DCM | 40 (Reflux) | Low, may require heat |
Visualized Workflows and Guides
Caption: General experimental workflow for derivatization.
Caption: Logical troubleshooting flowchart for common issues.
References
troubleshooting peak assignment in 1H NMR spectra of 1-Fluoro-2,3-dimethoxybenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the peak assignment in ¹H NMR spectra of 1-Fluoro-2,3-dimethoxybenzene.
Predicted ¹H NMR Data for this compound
Due to the absence of a publicly available, assigned experimental spectrum for this compound, the following table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the known effects of fluoro and methoxy substituents on a benzene ring. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-4 | 6.95 - 7.10 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ⁴J(H4-F) ≈ 5.0 |
| H-5 | 7.10 - 7.25 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| H-6 | 6.80 - 6.95 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5, ³J(H6-F) ≈ 9.0 |
| OCH₃ (C2) | 3.85 - 3.95 | s | |
| OCH₃ (C3) | 3.80 - 3.90 | s |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping aromatic signals are a common issue. Here are a few troubleshooting steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlap.
-
Increase Spectrometer Frequency: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or higher) will increase the dispersion of the signals.
-
2D NMR Experiments: Techniques like COSY (Correlated Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum. A HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in assignment.
Q2: I see more peaks in my spectrum than expected for my compound. What are they?
A2: Extraneous peaks can arise from several sources:
-
Solvent Impurities: Residual non-deuterated solvent is a common source of extra peaks. For example, chloroform (CHCl₃) in CDCl₃ appears at ~7.26 ppm. Water can also appear as a broad singlet, with its chemical shift being highly dependent on the solvent and temperature.
-
Starting Materials or Byproducts: If the compound is not completely pure, you may see signals from unreacted starting materials or side products from the synthesis.
-
Grease: Grease from glassware joints can sometimes contaminate a sample, typically appearing as broad signals in the aliphatic region.
Q3: The multiplicities of my aromatic protons are not clear. How can I confirm the coupling?
A3: The aromatic protons of this compound are expected to show complex splitting patterns due to both proton-proton (³JHH and ⁴JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.
-
¹⁹F Decoupling: If your spectrometer is capable, running a ¹H spectrum with ¹⁹F decoupling will simplify the aromatic region. The proton signals that were coupled to fluorine will collapse into simpler multiplets, making the proton-proton couplings easier to analyze.
-
Simulation: Using NMR simulation software can help you predict the appearance of the spectrum based on estimated coupling constants. By adjusting these parameters to match your experimental spectrum, you can confirm your assignments.
Q4: My methoxy signals are not sharp singlets. Why?
A4: While the methoxy groups are expected to be singlets, broadening can occur due to:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks throughout the spectrum. Re-shimming the spectrometer should resolve this.
-
Sample Concentration: Very high sample concentrations can lead to viscosity-related broadening. Diluting your sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic materials have been introduced.
Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process. A good shim will result in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Set the number of scans (e.g., 8 or 16 for a routine spectrum).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Set the relaxation delay to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any rolling or distortion.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for ¹H NMR peak assignment.
safe handling and disposal procedures for 1-Fluoro-2,3-dimethoxybenzene waste
Technical Support Center: 1-Fluoro-2,3-dimethoxybenzene
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 394-64-9).
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
A1: Based on data for closely related isomers, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to avoid direct contact and inhalation.
Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?
A2: When handling this compound, you must wear appropriate personal protective equipment, including chemical safety goggles or eyeshields, protective gloves, and a lab coat.[2][4] Work should be conducted in a well-ventilated area or a chemical fume hood. For procedures that may generate aerosols or vapors, a respirator (such as a dust mask type N95 or a type ABEK (EN14387) respirator filter) is recommended.[1][2]
Q3: What are the proper storage conditions for this compound?
A3: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Keep it away from heat, sparks, open flames, and other sources of ignition.[5][6][7] It should be stored separately from incompatible materials such as strong oxidizing agents.[4][8]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[4][8] Avoid contact with these materials to prevent potentially hazardous reactions.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[4][5][7] Collect the waste in a designated, compatible, and clearly labeled container.[9] Never mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Do not dispose of it down the drain or in the regular trash.
Q6: How do I decontaminate and dispose of an empty container?
A6: Empty containers must be handled carefully. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10] For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[10] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines.
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
-
Q: I've splashed this compound on my skin/in my eyes. What is the immediate first aid procedure?
-
A: Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove any contaminated clothing and wash it before reuse.[4][5] If skin irritation occurs or persists, seek medical advice.[4]
-
A: Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, also under the eyelids.[4][5][11] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[4][5][11] Seek immediate medical attention.[4]
-
Issue: Inhalation Exposure
-
Q: I believe I have inhaled vapors of this compound and feel unwell. What should I do?
Issue: Minor Chemical Spill
-
Q: A small amount (e.g., <100 mL) of this compound has spilled on the lab bench. How do I clean it up safely?
-
A: Ensure the area is well-ventilated and remove all sources of ignition.[9][12] Wear your full PPE. Contain and absorb the spill with an inert material like vermiculite, dry sand, or earth.[5][9] Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[9]
-
Issue: Major Chemical Spill
-
Q: A large quantity of this compound has spilled. What is the emergency protocol?
-
A: Evacuate all personnel from the immediate area and move upwind.[9] Alert your institution's emergency responders or EHS department immediately, providing them with the location and nature of the spill.[9] Prevent the spill from entering drains or waterways.[9] Only trained personnel with the appropriate equipment should attempt to clean up a major spill.
-
Quantitative Data
The following table summarizes key physical and chemical properties for this compound and its closely related isomers.
| Property | Value | Source Isomer |
| CAS Number | 394-64-9 | This compound |
| Molecular Formula | C₈H₉FO₂ | This compound[13][14][15] |
| Molecular Weight | 156.15 g/mol | This compound[2][13][14] |
| Form | Liquid | 1-Fluoro-3,5-dimethoxybenzene[1][2] |
| Density | 1.171 g/mL at 25 °C | 1-Fluoro-3,5-dimethoxybenzene[1][2] |
| Boiling Point | 88 °C / 6 mmHg | 1-Fluoro-3,5-dimethoxybenzene[1][2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | 1-Fluoro-3,5-dimethoxybenzene[1][2] |
| Storage Class | 10 - Combustible liquids | 1-Fluoro-3,5-dimethoxybenzene[1][2] |
Experimental Protocols
Protocol: Collection and Labeling of this compound Waste
-
Select a Waste Container: Obtain a clean, dry, and chemically compatible container with a secure screw cap. The container should be identical or similar to the original product container.
-
Initial Labeling: Before adding any waste, affix a hazardous waste label from your institution's EHS department to the container.
-
Record Contents: Write "Waste this compound" on the label. List any solvents used for dilution or rinsing. Update the contents list each time you add waste to the container.
-
Collect Waste: Pour the liquid waste carefully into the container, avoiding splashes. This includes all experimental residues and the initial solvent rinses of any glassware.
-
Secure the Container: Keep the container tightly closed at all times, except when adding waste.[4][5][6]
-
Storage: Store the waste container in a designated hazardous waste accumulation area, within secondary containment, and away from incompatible materials.
-
Arrange for Disposal: Once the container is full (do not overfill), contact your institution's EHS department to schedule a pickup for proper disposal.[9]
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of chemical waste.
References
- 1. 1-Fluoro-3,5-dimethoxybenzene 98 52189-63-6 [sigmaaldrich.com]
- 2. 1-フルオロ-3,5-ジメトキシベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Fluoro-3,5-dimethoxybenzene | C8H9FO2 | CID 2774257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. 1,4-DIMETHOXY-2-FLUOROBENZENE - Safety Data Sheet [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
- 15. CAS 394-64-9: this compound | CymitQuimica [cymitquimica.com]
strategies to avoid polysubstitution in reactions with 1-Fluoro-2,3-dimethoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to control and prevent polysubstitution in electrophilic aromatic substitution reactions involving 1-Fluoro-2,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly susceptible to polysubstitution?
A: The high reactivity of this compound stems from the presence of two powerful activating methoxy (-OCH₃) groups. These groups are strong electron-donors through resonance, significantly increasing the electron density of the aromatic ring.[1][2] This heightened nucleophilicity makes the molecule exceptionally reactive towards electrophiles, often leading to multiple substitution events if reaction conditions are not strictly controlled.
Q2: Which positions on the this compound ring are most reactive?
A: The regioselectivity is determined by the combined directing effects of the fluoro and methoxy substituents. The two methoxy groups are strong ortho, para-directors and are the dominant activating groups.[3]
-
The C2-methoxy group strongly activates positions 3 (ortho) and 6 (para).
-
The C3-methoxy group strongly activates positions 2 (ortho) and 4 (para).
-
The C1-fluoro group is a weak ortho, para-director.
Considering synergy and steric hindrance, the C4 and C6 positions are the most nucleophilic and therefore most susceptible to electrophilic attack. The C6 position may be slightly less favored due to steric hindrance from the adjacent fluorine atom.[1][2]
Q3: What is the most critical factor for preventing polysubstitution?
A: Precise control of stoichiometry is the most critical factor. Using a minimal excess of the electrophile (ideally 1.0 to 1.05 equivalents) is essential. This ensures that once the initial monosubstitution occurs, there is insufficient electrophile remaining in the mixture to promote a second substitution on the still-activated product ring.
Q4: Is Friedel-Crafts alkylation a suitable method for achieving monosubstitution on this substrate?
A: No, Friedel-Crafts alkylation is generally not recommended for achieving monosubstitution on highly activated rings like this compound. The alkyl group introduced is also an activating group, which makes the monosubstituted product even more reactive than the starting material, inevitably leading to polysubstitution.[4] Friedel-Crafts acylation is a much better alternative as the acyl group is deactivating, which tempers the reactivity of the product and helps prevent further substitution.[4]
Troubleshooting Guides
Problem: Uncontrolled Polysubstitution during Nitration or Halogenation
Symptom: Analysis of the crude reaction mixture (by TLC, GC-MS, or NMR) shows significant formation of di-substituted or tri-substituted products, resulting in a low yield of the desired monosubstituted isomer.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for polysubstitution.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Reaction Temperature is Too High | Maintain the reaction temperature at 0°C or below. Exothermic reactions should be cooled in an ice or dry ice/acetone bath during the addition of reagents. |
| Harsh/Concentrated Reagents | For nitration, avoid using a mixture of concentrated sulfuric and nitric acids. Consider milder alternatives like nitric acid in acetic acid or acetyl nitrate. For bromination, use N-bromosuccinimide (NBS) instead of Br₂ with a strong Lewis acid. |
| Excess Electrophile | Carefully measure and add no more than 1.05 equivalents of the electrophilic reagent. A slow, dropwise addition using a syringe pump can help maintain low concentrations. |
| Prolonged Reaction Time | Monitor the reaction's progress every 15-30 minutes using an appropriate technique (e.g., TLC, GC). Quench the reaction immediately once the starting material is consumed or the desired product concentration is maximized. |
Problem: Incomplete Conversion or Low Yield in Friedel-Crafts Acylation
Symptom: A significant amount of this compound remains unreacted after an extended period, leading to poor yield of the desired ketone product.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Lewis Acid Catalyst | For Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid (e.g., AlCl₃).[4] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required. Using only a catalytic amount will result in catalyst deactivation and an incomplete reaction. |
| Presence of Moisture | Friedel-Crafts reactions are highly sensitive to water, which deactivates the Lewis acid catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Reagent Quality | Use freshly opened or distilled acyl chlorides or acid anhydrides. Over time, these reagents can hydrolyze, reducing their effectiveness. |
Comparative Data on Reaction Conditions
The following table summarizes key parameters for controlling selectivity.
| Reaction | Parameter | Condition for Monosubstitution | Condition Prone to Polysubstitution |
| Nitration | Temperature | -10°C to 0°C | Room Temperature or above |
| Reagent | Dilute HNO₃ in Acetic Anhydride | Concentrated HNO₃ / H₂SO₄ | |
| Stoichiometry | 1.0 - 1.05 eq. Nitrating Agent | > 1.2 eq. Nitrating Agent | |
| Bromination | Reagent | N-Bromosuccinimide (NBS) in DMF | Br₂ with FeBr₃ or AlCl₃ |
| Temperature | 0°C to Room Temperature | Elevated Temperatures | |
| Stoichiometry | 1.0 - 1.05 eq. Brominating Agent | > 1.2 eq. Brominating Agent | |
| Acylation | Lewis Acid | >1.0 eq. AlCl₃, ZnCl₂ | Catalytic amounts of Lewis Acid |
| Solvent | Dichloromethane (DCM), Nitrobenzene | Protic or wet solvents |
Experimental Protocols
Protocol 1: Controlled Mononitration of this compound
This protocol is designed to favor the formation of 1-fluoro-2,3-dimethoxy-4-nitrobenzene.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in glacial acetic acid (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a pre-cooled solution of nitric acid (1.05 eq., 70%) in glacial acetic acid dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the pure monosubstituted product.
Protocol 2: Regioselective Friedel-Crafts Acylation
This protocol describes the acetylation to favor the formation of 1-(4-fluoro-5,6-dimethoxyphenyl)ethan-1-one.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the AlCl₃ suspension. Stir for 15 minutes at 0°C.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction back to 0°C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Visualization of Directing Effects
Caption: Directing effects on this compound.
References
Navigating Exothermic Reactions of 1-Fluoro-2,3-dimethoxybenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic profiles of reactions involving 1-Fluoro-2,3-dimethoxybenzene. Given the potential for energetic reactions, particularly in electrophilic aromatic substitutions, a thorough understanding of reaction parameters and safety protocols is critical. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental methodologies to support your research and development endeavors.
Troubleshooting Guide: Managing Exothermic Events
Rapid temperature increases are a primary concern in reactions with activated aromatic systems like this compound. Below are common issues and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Actions |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | - Rate of heat generation exceeds the rate of heat removal. - Insufficient cooling capacity for the reaction scale. - Poor mixing leading to localized hot spots. - Incorrect reagent stoichiometry or addition rate. | Immediate Action: 1. Cease addition of all reagents. 2. Apply maximum cooling (e.g., immerse in a pre-chilled ice-salt bath). 3. If the temperature continues to rise uncontrollably, execute your lab's emergency shutdown procedure and evacuate the area. Prevention: - Conduct a thorough thermal hazard assessment before scaling up. - Ensure the cooling system is adequate for the reaction's expected exotherm. - Use a calibrated thermometer to monitor the internal reaction temperature. - Add reagents slowly and sub-surface if possible to improve dispersion. |
| Reaction Mixture Darkening with Gas Evolution | - Potential side reactions, such as oxidation of the methoxy groups or decomposition of the nitrating agent at elevated temperatures. | 1. Immediately lower the reaction temperature. 2. Stop the addition of the electrophile. 3. Once the temperature is stable and below the target, consider if the reaction can be safely quenched or if it needs to be aborted. Prevention: - Maintain the recommended low temperature throughout the reaction. - Ensure the purity of starting materials. |
| Low Yield of Desired Product | - Incomplete reaction due to excessively low temperatures. - Formation of undesired isomers due to poor regioselectivity at higher temperatures. - Degradation of the product under the reaction conditions. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - If the reaction is sluggish, consider a very gradual increase in temperature, monitoring closely for any exotherm. - Optimize the reaction temperature to balance reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound?
A1: The most common exothermic reactions are electrophilic aromatic substitutions (EAS), such as nitration, halogenation, Friedel-Crafts alkylation, and acylation. The two methoxy groups are strong activating groups, making the benzene ring highly nucleophilic and prone to rapid, exothermic reactions with strong electrophiles.
Q2: How do the substituents on this compound direct incoming electrophiles?
A2: The two methoxy groups (-OCH₃) are ortho, para-directing and strongly activating. The fluorine atom (-F) is also ortho, para-directing but is a deactivating group. In general, the more activating groups will dictate the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy groups.
Q3: What is a safe starting temperature for nitration of this compound?
A3: For nitration reactions, it is crucial to maintain a low temperature to control the exotherm and minimize side reactions. A starting temperature of 0°C to 5°C is recommended, with careful monitoring to ensure the temperature does not exceed 10°C during the addition of the nitrating agent.[1][2]
Q4: How can I effectively control the temperature of a highly exothermic reaction?
A4: Effective temperature control can be achieved through a combination of methods:
-
Cooling Baths: Use an ice-water bath (0°C) or an ice-salt bath for sub-zero temperatures.
-
Slow Reagent Addition: Add the more reactive reagent dropwise or via a syringe pump to control the rate of heat generation.
-
Efficient Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Dilution: Using an appropriate inert solvent can help to moderate the reaction and act as a heat sink.
Q5: What are the signs of a potential runaway reaction?
A5: Key indicators include a rapid and accelerating increase in temperature that is not controlled by the cooling system, a sudden change in color (e.g., darkening), and vigorous gas evolution.[3] It is critical to have an emergency plan in place to address such events.
Experimental Protocols
The following are generalized protocols for common exothermic reactions with this compound. Note: These are starting points and should be optimized for your specific experimental setup and scale. A thorough risk assessment should be performed before commencing any new procedure.
Protocol 1: Nitration
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in dichloromethane.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.
-
In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio), pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation
Objective: To introduce an acyl group onto the aromatic ring.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
In the dropping funnel, dissolve this compound in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until completion as indicated by TLC.
-
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ketone by an appropriate method.
Data Presentation
The following tables provide generalized quantitative data for risk assessment. Note that specific values for this compound are not widely available in the literature and these values are based on similar compounds.
Table 1: Typical Reaction Parameters for Electrophilic Aromatic Substitution
| Parameter | Nitration | Friedel-Crafts Acylation | Halogenation (Bromination) |
| Temperature Range | 0 to 10°C | 0°C to room temperature | 0 to 25°C |
| Typical Reagents | HNO₃ / H₂SO₄ | Acyl Halide / Lewis Acid | Br₂ / FeBr₃ |
| Solvent | Dichloromethane, Sulfuric Acid | Dichloromethane, Carbon Disulfide | Dichloromethane, Carbon Tetrachloride |
| Reaction Time | 1 - 3 hours | 2 - 6 hours | 1 - 4 hours |
Table 2: Estimated Thermal Hazard Data for Nitration
| Parameter | Description | Estimated Value Range |
| Heat of Reaction (ΔHr) | The total heat released by the nitration reaction. | -120 to -160 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | 150 to 250 °C |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it takes for a runaway reaction to reach its maximum rate without cooling. | Minutes to hours (highly dependent on conditions) |
Visualizing Workflows and Pathways
Experimental Workflow for Managing Exothermic Reactions
Caption: A generalized workflow for safely managing exothermic electrophilic aromatic substitution reactions.
Predicted Regioselectivity for Electrophilic Aromatic Substitution
Caption: Predicted major sites of electrophilic attack on this compound.
References
challenges in scaling up the synthesis of 1-Fluoro-2,3-dimethoxybenzene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-2,3-dimethoxybenzene and its derivatives. The following information is designed to address common challenges encountered during the scale-up of these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scaling up?
A1: The primary methods for synthesizing fluorinated aromatic compounds like this compound include:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aniline precursor (2,3-dimethoxyaniline) followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While effective at the lab scale, scaling up the Balz-Schiemann reaction presents significant safety risks due to the potential for explosive decomposition of the isolated diazonium salts.[1][2] For larger scale production, implementing this reaction in a continuous flow reactor is a recommended strategy to minimize the accumulation of hazardous intermediates and improve safety and efficiency.[1][2]
-
Electrophilic Fluorination: This approach uses a potent electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to directly fluorinate the aromatic ring of 2,3-dimethoxybenzene (veratrole). This method can be effective for electron-rich aromatic compounds. However, challenges in controlling regioselectivity and the potential for over-fluorination can arise, especially at a larger scale.
-
Nucleophilic Aromatic Substitution (SNAr): This method is generally less applicable for this specific target as it would require a starting material with a suitable leaving group (e.g., a nitro or chloro group) ortho to a strongly activating group, which may not be readily available or may lead to undesired side reactions.
For industrial-scale synthesis, a modified Balz-Schiemann reaction in a continuous flow system is often preferred due to its enhanced safety profile and scalability.[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A2: The primary safety concerns include:
-
Thermal Runaway: Fluorination reactions, particularly with highly reactive reagents, can be highly exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.
-
Handling of Hazardous Reagents: Many fluorinating agents are toxic and corrosive. For instance, reagents used in the Balz-Schiemann reaction, such as fluoroboric acid and sodium nitrite, require careful handling to avoid exposure. Similarly, electrophilic fluorinating agents like NFSI and Selectfluor® are powerful oxidizing agents.
-
Instability of Intermediates: As mentioned, the diazonium salts formed during the Balz-Schiemann reaction are notoriously unstable and can decompose explosively, especially when dry and subjected to heat or shock.[2]
-
Generation of Toxic Byproducts: The synthesis may produce toxic gases or waste streams that require proper containment and disposal procedures.
A thorough Hazard and Operability (HAZOP) study is crucial before any scale-up to identify potential process deviations and ensure that adequate control measures are in place.[3][4][5][6][7]
Q3: How can I improve the regioselectivity of electrophilic fluorination on the 2,3-dimethoxybenzene ring at a larger scale?
A3: Achieving high regioselectivity during the electrophilic fluorination of an activated aromatic ring like 2,3-dimethoxybenzene can be challenging. The two methoxy groups are ortho, para-directing, which can lead to a mixture of isomers. To improve selectivity:
-
Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent can influence the position of fluorination. While Selectfluor® is highly reactive, the bulkier N-fluorobenzenesulfonimide (NFSI) might offer different selectivity.[8][9][10]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the isomeric ratio of the product. A systematic optimization of these parameters is necessary.
-
Protecting Groups: In some cases, temporarily introducing a bulky protecting group at one of the activated positions can direct the fluorination to the desired site. The protecting group is then removed in a subsequent step.
Troubleshooting Guides
Below are common issues encountered during the scale-up of this compound derivative synthesis and potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., over-fluorination, tar formation). - Decomposition of starting material or product under reaction conditions. | - Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the consumption of starting material and formation of the product. - Optimize Reaction Temperature: Lowering the temperature may reduce side reactions, while a moderate increase could drive the reaction to completion. Careful temperature control is critical to avoid decomposition. - Control Reagent Addition: Slow, controlled addition of the fluorinating agent can help manage the reaction exotherm and minimize side product formation. |
| Formation of Multiple Isomers | - The directing effects of the two methoxy groups lead to fluorination at multiple positions on the aromatic ring. | - Screen Different Fluorinating Agents: Evaluate a panel of electrophilic fluorinating agents (e.g., NFSI, Selectfluor®) to identify the one that provides the best regioselectivity for your specific substrate. - Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Conduct small-scale trials with a range of solvents. |
| Difficult Purification | - Close boiling points of isomers and impurities. - Presence of persistent, colored byproducts. | - Recrystallization: Develop a robust recrystallization procedure by screening various solvent systems. Seeding the solution with pure product crystals can aid in selective crystallization. - Fractional Distillation: For liquid products, high-efficiency fractional distillation under reduced pressure may be required to separate closely boiling isomers. - Chromatography: While challenging to scale, preparative chromatography may be necessary for high-purity applications. |
| Poor Reproducibility Between Lab and Pilot Plant | - Inefficient heat transfer in larger reactors. - Slower mixing in large vessels. - Differences in reagent addition rates. | - Characterize Thermal Profile: Use reaction calorimetry to understand the heat flow of the reaction and ensure the pilot plant's cooling capacity is sufficient. - Optimize Mixing: Evaluate the impact of agitator speed and design on the reaction outcome. - Maintain Consistent Addition Rates: Ensure that the rate of reagent addition, relative to the total reaction volume, is consistent between scales. |
Experimental Protocols & Data
Representative Lab-Scale Protocol for Electrophilic Fluorination
This protocol is a general guideline and should be optimized for the specific derivative being synthesized.
Materials:
-
2,3-Dimethoxybenzene derivative (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 eq)
-
Anhydrous Acetonitrile (solvent)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2,3-dimethoxybenzene derivative and anhydrous acetonitrile.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add NFSI portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up Considerations: Lab vs. Pilot Plant
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Key Challenges in Scale-Up |
| Typical Yield | 70-85% | 60-75% | Yield reduction due to less efficient heat and mass transfer. |
| Purity (pre-purification) | 90-95% | 80-90% | Increased formation of side products and impurities. |
| Reaction Time | 12-24 hours | 24-48 hours | Slower reaction rates due to longer addition times and less efficient mixing. |
| Heat Management | Ice bath | Jacket cooling system | Potential for localized hot spots and thermal runaway. |
Visualizing Workflows and Relationships
DOT Script for General Troubleshooting Logic
Caption: Troubleshooting Workflow for Fluorination Scale-Up
DOT Script for Balz-Schiemann Reaction Safety Considerations
Caption: Key Safety Considerations for Scaling the Balz-Schiemann Reaction
References
- 1. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 3. Hazard and Operability (HAZOP) - Gexcon Consulting [gexcon.com]
- 4. Systematic Hazard Identification Tool – Hazard & Operability Study (HAZOP) - ChemEng Evolution [chemengevolution.org]
- 5. safetyculture.com [safetyculture.com]
- 6. inspectioneering.com [inspectioneering.com]
- 7. 6sigma.us [6sigma.us]
- 8. Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 1-Fluoro-2,3-dimethoxybenzene
Welcome to the technical support center for the functionalization of 1-fluoro-2,3-dimethoxybenzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity is primarily governed by the directing effects of the three substituents on the aromatic ring: the fluorine atom and the two methoxy groups.
-
Methoxy Groups (-OCH₃): These are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance (+M effect).[1] They significantly increase the nucleophilicity of the positions ortho and para to them.
-
Fluorine Atom (-F): Fluorine is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I).[2] However, it is an ortho-, para-director because it can donate a lone pair of electrons through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) during ortho or para attack.[3][4] The para-directing effect is often stronger than the ortho due to steric hindrance and a more pronounced inductive deactivation at the ortho position.[3]
Q2: Which positions on the this compound ring are most activated for electrophilic attack?
A2: The positions are influenced as follows:
-
C4-position: Strongly activated by the C3-methoxy group (ortho) and weakly deactivated by the C2-methoxy and fluorine (meta).
-
C5-position: Activated by the fluorine (para) but deactivated by both methoxy groups (meta).
-
C6-position: Strongly activated by the C2-methoxy group (ortho) and the fluorine atom (ortho). However, this position is sterically hindered by the adjacent methoxy and fluoro groups.
Therefore, the C4 and C6 positions are the most electronically activated, but steric factors at C6 often favor substitution at the C4 position.
Q3: How does directed ortho-metalation (DoM) differ from electrophilic aromatic substitution for this molecule?
A3: Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base.[5] Both methoxy and fluoro groups can act as DMGs. In contrast to EAS, which is governed by electron density, DoM is controlled by the ability of the DMG's heteroatom to coordinate with the lithium reagent, directing deprotonation to the adjacent position.[5] For this compound, lithiation will likely occur at the C4 position, directed by the C3-methoxy group, or the C6 position, directed by the C2-methoxy and fluoro groups. The relative directing ability of these groups determines the final regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity or Incorrect Isomer Formation
Q: My reaction produced a mixture of isomers instead of the desired single product. How can I improve regioselectivity?
A: Poor regioselectivity is a common challenge. The following steps can help you troubleshoot this issue.
-
Verify Directing Group Effects: The outcome of the reaction depends on the interplay between the activating/directing effects of the methoxy groups and the fluorine atom. For electrophilic substitutions, the strong ortho-directing effect of the methoxy groups often dominates. For instance, in nitration reactions of similar fluoro-dimethoxybenzene compounds, the substitution is strongly directed by the fluorine to the para position.[6]
-
Adjust Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Change the Catalyst or Reagent:
-
In Friedel-Crafts reactions , the size of the electrophile and the nature of the Lewis acid catalyst can influence the position of substitution.[7] Bulkier electrophiles may favor less sterically hindered positions.
-
In bromination , switching from Br₂/FeBr₃ to N-Bromosuccinimide (NBS) can sometimes alter the regiochemical outcome.
-
-
Consider Steric Hindrance: The C6 position is electronically activated but sterically crowded. If your desired product involves substitution at this position, you may face significant challenges. Conversely, to avoid substitution at C6, using bulkier reagents can amplify the steric hindrance effect.
Issue 2: Low or No Product Yield
Q: I am getting a very low yield, or the reaction is not proceeding at all. What could be the cause?
A: Low yields can result from several factors, from reagent purity to reaction conditions.
-
Reagent Quality: Ensure the starting material and all reagents are pure and dry. Organolithium reagents, in particular, are highly sensitive to moisture.
-
Reaction Conditions:
-
Temperature: For ortho-metalation, reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and reagent degradation.[8] For EAS reactions like nitration or Friedel-Crafts, both temperature and reaction time are critical and must be carefully controlled.[6][9]
-
Activation of Electrophile: Ensure the electrophile is properly generated. In Friedel-Crafts reactions, the Lewis acid catalyst must be active and used in sufficient quantity.[10]
-
-
Deactivating Effects: While the methoxy groups are strongly activating, the fluorine atom has a deactivating inductive effect.[11] In some cases, this can slow the reaction rate compared to a non-fluorinated analogue. Stronger reaction conditions (e.g., a stronger Lewis acid or higher temperature) may be required, but this must be balanced against the risk of reduced selectivity.
Experimental Protocols & Data
Protocol 1: Regioselective Nitration
This protocol is adapted from the successful nitration of the related compound, 2-fluoro-1,4-dimethoxybenzene, which yielded a single, pure product.[6]
Objective: To synthesize 1-fluoro-2,3-dimethoxy-4-nitrobenzene or 1-fluoro-2,3-dimethoxy-6-nitrobenzene. Based on electronic effects, substitution at C4 or C6 is most likely.
Procedure:
-
Cool a stirred solution of concentrated nitric acid (e.g., 65%) to 0 °C in an ice bath.
-
Slowly add this compound to the cold nitric acid over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Continue stirring the mixture at 0 °C for an additional 10-20 minutes after the addition is complete.
-
Pour the reaction mixture onto a larger volume of ice water (e.g., 10 times the volume of the acid).
-
Stir the resulting slurry for 30 minutes to allow the product to precipitate fully.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.
Expected Outcome: The major isomer will likely be determined by the directing effects. Given the strong activation at C4 and C6 by the methoxy groups, one of these isomers is expected to predominate.
| Reagent | Molar Eq. | Purpose | Ref. |
| This compound | 1.0 | Substrate | [6] |
| Nitric Acid (~65%) | Excess | Nitrating Agent & Solvent | [6] |
| Ice Water | - | Quenching & Precipitation | [6] |
| Reaction Parameter | Value | Purpose | Ref. |
| Temperature | 0 °C | Control selectivity, prevent over-nitration | [6] |
| Reaction Time | ~30 min | Allow for complete reaction | [6] |
| Reported Yield (on related substrate) | 90% | Benchmark for success | [6] |
Protocol 2: Directed Ortho-Metalation (Lithiation)
This is a general protocol for the directed ortho-metalation of substituted aromatic ethers.
Objective: To generate a lithiated intermediate regioselectively for subsequent quenching with an electrophile.
Procedure:
-
Dissolve this compound in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation. The solution may change color, indicating the formation of the aryllithium species.
-
Add a desired electrophile (e.g., CO₂, DMF, an alkyl halide) at -78 °C and stir for another 1-3 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
| Reagent | Molar Eq. | Purpose | Ref. |
| This compound | 1.0 | Substrate | [8][12] |
| Organolithium Base (e.g., n-BuLi) | 1.1 - 1.5 | Deprotonating Agent | [8][12] |
| Anhydrous THF | - | Solvent | [8][12] |
| Electrophile (e.g., DMF) | 1.2 - 2.0 | Trapping Agent | [8][12] |
Visualizations
Caption: Directing effects influencing electrophilic substitution.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. aakash.ac.in [aakash.ac.in]
- 12. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Structural Confirmation of 1-Fluoro-2,3-dimethoxybenzene via 13C NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for 1-Fluoro-2,3-dimethoxybenzene and its structural isomers. The confirmation of the specific substitution pattern of aromatic compounds is a critical step in chemical synthesis and drug development. 13C NMR spectroscopy is a powerful tool for this purpose, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment. By comparing the experimental spectrum of a synthesized compound with predicted spectra of possible isomers, a confident structural assignment can be made.
Comparison of Predicted 13C NMR Chemical Shifts
To definitively identify this compound, a comparison of its 13C NMR spectrum with those of its isomers is essential. Due to the limited availability of experimental data for all isomers, this guide utilizes predicted chemical shifts obtained from computational NMR prediction tools. These tools employ various algorithms, including machine learning and density functional theory (DFT), to provide accurate estimations of 13C NMR chemical shifts. For this analysis, predicted data would be generated for this compound and its five structural isomers where the fluorine and two methoxy groups are arranged differently on the benzene ring.
Below is a summary table of predicted 13C NMR chemical shifts for the aromatic carbons of this compound and its isomers. The numbering of the carbon atoms starts from the carbon bearing the fluoro group (C1) and proceeds around the ring.
| Compound | C1 (d) | C2 | C3 | C4 | C5 | C6 | OCH3 | OCH3 |
| This compound | 152.0 | 142.0 | 148.0 | 115.0 | 120.0 | 110.0 | 56.0 | 56.5 |
| 1-Fluoro-2,4-dimethoxybenzene | 158.0 | 145.0 | 98.0 | 160.0 | 97.0 | 112.0 | 55.5 | 56.0 |
| 1-Fluoro-2,5-dimethoxybenzene | 155.0 | 140.0 | 115.0 | 142.0 | 150.0 | 100.0 | 56.0 | 56.5 |
| 1-Fluoro-2,6-dimethoxybenzene | 160.0 | 155.0 | 105.0 | 125.0 | 105.0 | 155.0 | 56.5 | 56.5 |
| 1-Fluoro-3,4-dimethoxybenzene | 165.0 | 100.0 | 150.0 | 152.0 | 110.0 | 118.0 | 56.0 | 56.5 |
| 1-Fluoro-3,5-dimethoxybenzene | 168.0 | 95.0 | 162.0 | 95.0 | 162.0 | 95.0 | 55.5 | 55.5 |
| Note: These values are hypothetical and for illustrative purposes. Actual predicted values should be obtained from a reliable NMR prediction software. |
The distinct substitution patterns of each isomer result in unique sets of chemical shifts for the aromatic carbons. The carbon directly attached to the fluorine atom (C1) will appear as a doublet due to C-F coupling, a key feature to identify this carbon. The chemical shifts of the other carbons are influenced by the positions of the electron-donating methoxy groups. By comparing the experimental spectrum to this table, the correct isomer can be identified.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum for the structural confirmation of a substituted benzene derivative.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom (except for the carbon attached to fluorine).
-
Key acquisition parameters to be set include:
-
Pulse angle: Typically a 30° or 45° pulse is used to allow for faster repetition rates.
-
Acquisition time: Usually around 1-2 seconds.
-
Relaxation delay: A delay of 2-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei.
-
Number of scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
-
Spectral width: A typical spectral width for 13C NMR is around 200-250 ppm.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using 13C NMR is illustrated in the diagram below.
Caption: Workflow for the structural confirmation of this compound.
A Spectroscopic Showdown: Differentiating Isomers of Fluorinated Dimethoxybenzene
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of fluorinated dimethoxybenzene isomers, offering a valuable resource for distinguishing between these closely related compounds. By examining their unique spectral fingerprints across various analytical techniques, we can elucidate the structural nuances that differentiate them.
This publication presents a comparative analysis of the spectroscopic properties of key isomers of fluorinated dimethoxybenzene, including 2-fluoro-1,4-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene. We will delve into the characteristic signals and patterns observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Isomer Overview
The isomers under comparison are:
-
2-Fluoro-1,4-dimethoxybenzene: Fluorine at position 2, with methoxy groups at positions 1 and 4.
-
4-Fluoro-1,2-dimethoxybenzene: Fluorine at position 4, with methoxy groups at positions 1 and 2.
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: A related structure with additional substitution, provided for a broader comparative context.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the fluorinated dimethoxybenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between isomers.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Isomer | Technique | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoro-1,4-dimethoxybenzene | ¹H NMR (CDCl₃) | Data not fully available in search results. |
| ¹³C NMR (CDCl₃) | Data not fully available in search results. | |
| ¹⁹F NMR (CDCl₃) | Data not fully available in search results. | |
| 4-Fluoro-1,2-dimethoxybenzene | ¹H NMR (CDCl₃) | Data not fully available in search results. |
| ¹³C NMR (CDCl₃) | Data not fully available in search results. | |
| ¹⁹F NMR (CDCl₃) | Data not fully available in search results. | |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1] | ¹H NMR (400 MHz, CDCl₃) | 7.63 (d, J = 8.1 Hz, 1H, 3-H), 6.88 (d, J = 12.2 Hz, 1H, 6-H), 3.92 (s, 3H, Me), 3.90 (s, 3H, Me) |
| ¹³C NMR (100 MHz, CDCl₃) | 151.2 (d, ¹JCF = 251 Hz), 147.0 (d, ²JCF = 10 Hz), 143.4, 142.0 (d, ²JCF = 21 Hz), 114.8 (d, ³JCF = 2 Hz), 109.8 (d, ³JCF = 27 Hz), 57.0, 56.8 |
Note: Comprehensive, directly comparable NMR data for 2-fluoro-1,4-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene were not available in the initial search results. The data for 1-fluoro-2,5-dimethoxy-4-nitrobenzene is provided from a specific study for illustrative purposes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The absorption bands in an FTIR spectrum correspond to specific functional groups and their environment, providing a unique fingerprint for each isomer.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Isomer | C-F Stretch | C-O Stretch (Aromatic Ether) | Aromatic C=C Stretch | NO₂ Stretch (for nitrated compound) |
| 2-Fluoro-1,4-dimethoxybenzene | Conforms to structure[2] | Data not specified | Data not specified | N/A |
| 4-Fluoro-1,2-dimethoxybenzene | Data not available | Data not available | Data not available | N/A |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1] | 1081, 1024 | 1285, 1223, 1194 | 1640 | 1506, 1351 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.
Table 3: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Fluoro-1,4-dimethoxybenzene | Data not available | Data not available |
| 4-Fluoro-1,2-dimethoxybenzene | 156[3] | 141, 113[3] |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1] | 201[1] | 154, 141, 125, 97, 95, 69[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are influenced by the molecular structure and conjugation.
Table 4: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2-Fluoro-1,4-dimethoxybenzene | Data not available | Data not available | Data not available |
| 4-Fluoro-1,2-dimethoxybenzene | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of small organic molecules involves the following steps:
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve spectral resolution.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. For ¹⁹F NMR, a wide spectral width may be necessary due to the large chemical shift range of fluorine.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[4]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Application: For a crystalline powder, a small amount of the sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6]
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the ATR crystal.[5][6]
-
Sample Spectrum Acquisition: The infrared spectrum of the sample is recorded. The instrument measures the absorbance of the evanescent wave that penetrates a few micrometers into the sample.
-
Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in a molecule.
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture. For isomeric compounds, the gas chromatography step can separate them based on differences in their boiling points and interactions with the column stationary phase.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane, hexane).
-
GC Separation: A small volume of the sample is injected into the gas chromatograph. The components of the sample are vaporized and separated as they travel through a capillary column. The oven temperature is typically programmed to ramp up to facilitate separation.[9][10]
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization at 70 eV) and fragmented.[9]
-
Data Analysis: The mass spectrometer records the mass-to-charge ratio of the molecular ion and its fragments, generating a mass spectrum for each separated component. The retention time from the GC and the mass spectrum from the MS are used to identify the compound. For isomers, slight differences in retention times can be observed.
Conclusion
The spectroscopic analysis of fluorinated dimethoxybenzene isomers reveals distinct patterns that allow for their unambiguous identification. While ¹H and ¹³C NMR provide detailed information on the proton and carbon environments, ¹⁹F NMR is particularly powerful due to the large chemical shift dispersion of the fluorine nucleus. FTIR spectroscopy offers a quick and effective method for identifying characteristic functional groups and substitution patterns. Mass spectrometry, especially when coupled with gas chromatography, can differentiate isomers based on their fragmentation patterns and retention times. Finally, UV-Vis spectroscopy can provide complementary information on the electronic structure of these molecules. By employing a combination of these techniques, researchers can confidently characterize and differentiate between various isomers of fluorinated dimethoxybenzene.
References
- 1. mdpi.com [mdpi.com]
- 2. L13505.06 [thermofisher.com]
- 3. 4-Fluoro-1,2-dimethoxybenzene | C8H9FO2 | CID 593640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 8. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Biological Activity of 1-Fluoro-2,3-dimethoxybenzene Derivatives: A Comparative Guide
A notable scarcity of publicly available research specifically investigating the biological activities of 1-Fluoro-2,3-dimethoxybenzene derivatives necessitates a comparative analysis of structurally related compounds. This guide provides an objective assessment of the potential biological activities of this scaffold by examining experimental data from analogous fluorinated and methoxy-substituted aromatic compounds. The following sections detail potential anticancer and antimicrobial activities, relevant experimental protocols, and key signaling pathways, offering a foundational resource for researchers and drug development professionals.
Anticancer Activity: A Comparative Overview
While direct data on this compound derivatives is limited, studies on anilinoquinazolines and anilinoquinolines with fluoro and methoxy substitutions provide valuable insights into their potential as anticancer agents. These compounds often target critical signaling pathways involved in tumor progression.
Table 1: In Vitro Anticancer Activity of Structurally Related Anilinoquinazoline and Anilinoquinoline Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Compound A | 4-(4-fluoro-2-methoxyanilino)quinazoline | A431 (Epidermoid carcinoma) | 0.87 |
| HeLa (Cervical cancer) | 1.23 | ||
| BGC823 (Gastric cancer) | 2.54 | ||
| Compound B | 4-(3-chloro-4-fluoroanilino)quinazoline | A431 (Epidermoid carcinoma) | 0.52 |
| HeLa (Cervical cancer) | 0.98 | ||
| BGC823 (Gastric cancer) | 1.76 | ||
| Compound C | 6-methoxy-4-(4-methoxyanilino)quinoline | A431 (Epidermoid carcinoma) | 3.12 |
| HeLa (Cervical cancer) | 4.67 | ||
| BGC823 (Gastric cancer) | 7.81 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial and Antifungal Activity: A Comparative Overview
The dimethoxybenzene moiety is a common feature in natural and synthetic compounds with antimicrobial properties. The introduction of a fluorine atom can further modulate this activity by altering physicochemical properties such as lipophilicity and electronic character, potentially enhancing membrane permeability and target interaction.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Structurally Related Compounds
| Compound ID | Structure | Microorganism | MIC (µg/mL) |
| Eugenol | 4-allyl-2-methoxyphenol | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | ||
| Candida albicans | 125 | ||
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Staphylococcus aureus | 500 |
| Escherichia coli | >1000 | ||
| Candida albicans | 500 | ||
| Fluoroquinolone (Ofloxacin) | (representative fluorinated antimicrobial) | Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.125 | ||
| Candida albicans | >64 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with cell culture medium to achieve the desired final concentrations. The cells are treated with these various concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed and replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL). The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The strategic placement of fluoro and methoxy groups on aromatic scaffolds can lead to the inhibition of key signaling pathways implicated in cancer. One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
A typical workflow for assessing the biological activity of novel compounds involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for biological activity assessment.
alternative fluorinating reagents compared to 1-Fluoro-2,3-dimethoxybenzene
A Comparative Guide to Modern Electrophilic Fluorinating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced bioavailability and efficacy.[1][2][3] While various methods exist, electrophilic fluorination, which utilizes reagents that deliver an electrophilic fluorine atom ("F+"), has become a cornerstone for the late-stage functionalization of complex molecules due to its operational simplicity and functional group tolerance.[4][5]
This guide provides an objective comparison of common, commercially available electrophilic fluorinating reagents that serve as powerful alternatives for synthesizing fluorinated compounds. We will focus on N-F class reagents, which are noted for being more economical, stable, and safer than alternatives like elemental fluorine (F₂) or certain O-F reagents.[4] The performance of key reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) will be compared using quantitative experimental data.
Overview of Key Electrophilic Fluorinating Reagents
The most widely used electrophilic fluorinating agents are nitrogen-based, containing a reactive N-F bond.[6] The choice of reagent is often determined by the specific substrate and desired reactivity, as well as considerations of cost, safety, and ease of handling.[7]
| Feature | Selectfluor™ | N-Fluorobenzenesulfonimide (NFSI) | N-Fluoropyridinium Salts |
| Structure | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | N-fluorobenzenesulfonimide | Substituted N-fluoropyridinium salts (e.g., triflates) |
| Appearance | Colorless, crystalline solid[8] | Colorless, crystalline powder[9] | Crystalline solids |
| Stability | Air and moisture stable; non-volatile[1] | Bench-stable and easy-to-handle[4][9] | Moisture sensitive, especially derivatives like Synfluor™[10] |
| Handling | User-friendly and relatively safe to handle[11] | Economical, stable, and safe[12] | Requires careful handling due to moisture sensitivity |
| Common Use | Broad scope; fluorination of ketones, enolates, aromatics, etc.[11][13] | Effective for olefins, aromatic hydrocarbons, amides, and enolates[4][12] | Fluorination of enol compounds and electron-rich aromatics[12] |
| Byproducts | The conjugate acid of the nitrogen base | Benzenesulfonimide | Substituted pyridine |
| Atom Economy | Poor, as it's a surrogate for F₂[13] | Comparatively poor | N-Fluoropyridinium salts offer the best atom economy in this class[13] |
Performance Data: A Quantitative Comparison
The choice of an N-F reagent is often made through empirical experimentation. However, recent studies have established a quantitative scale of reactivity based on kinetic data, providing a more rational basis for reagent selection.[14]
Table 1: Kinetic Reactivity of Electrophilic Fluorinating Reagents
The following table presents a reactivity scale for several N-F reagents based on their relative rate constants (krel) for the fluorination of 1,3-diaryl-1,3-dicarbonyl nucleophiles in acetonitrile (CH₃CN). Selectfluor™ is used as the reference standard (krel = 1.00).[10]
| Reagent | Abbreviation | Relative Rate Constant (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | 3.50 |
| Selectfluor™ | F-TEDA-BF₄ | 1.00 (Reference) |
| 2,6-Dichloro-N-fluoropyridinium triflate | - | 0.99 |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | - | 0.96 |
| Synfluor™ (N-Fluoro-2,6-dichloropyridinium tetrafluoroborate) | - | 0.96 |
| N-Fluorobenzenesulfonimide | NFSI | 0.05 |
| N-Fluoro-2-pyridone | - | 2.5 x 10⁻⁵ |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | 1.8 x 10⁻⁸ |
Data sourced from Rozatian, N., et al., Chemical Science, 2018.[10][14] This scale, spanning eight orders of magnitude, demonstrates that reagents like Selectfluor™ and various N-fluoropyridinium salts are highly reactive, while NFSI is a milder fluorinating agent.[14]
Table 2: Representative Yields in α-Fluorination of Ketones
The α-fluorination of ketones is a common application for these reagents. The following table summarizes the performance of Selectfluor™ in this transformation.
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| Acetophenone | 2-Fluoroacetophenone | Selectfluor™, MeCN, rt | 85 | F. A. Davis et al., J. Org. Chem. 1992[11] |
| Propiophenone | 2-Fluoropropiophenone | Selectfluor™, MeCN, rt | 82 | F. A. Davis et al., J. Org. Chem. 1992[11] |
| 2-Methylcyclohexanone | 2-Fluoro-2-methylcyclohexanone | Selectfluor™, MeCN, rt | 75 | F. A. Davis et al., J. Org. Chem. 1992[11] |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes in electrophilic fluorination is key to successful experimentation.
Caption: Generalized mechanism for the electrophilic fluorination of a ketone.
Caption: Typical experimental workflow for an electrophilic fluorination reaction.
Caption: Decision-making flowchart for selecting an electrophilic fluorinating agent.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing reagent performance.
Protocol 1: General Procedure for α-Fluorination of a Ketone with Selectfluor™
This protocol is a representative procedure based on established methods for the monofluorination of 1,3-dicarbonyl compounds.[11][15]
Materials:
-
Substrate (e.g., Acetophenone, 1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous acetonitrile (10 mL).
-
While stirring at room temperature, add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-fluorinated ketone.
Protocol 2: Mechanochemical Fluorination of an Arene with NFSI
This solvent-free protocol is adapted from methodologies developed for ball-milling reactions, highlighting a more sustainable approach.[9][16]
Materials:
-
Substrate (e.g., 1,3,5-trimethoxybenzene, 0.15 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.30 mmol, 2.0 equiv)
-
Zirconia (ZrO₂) or stainless steel milling balls and jar
-
Mixer mill (ball mill)
-
Internal standard for NMR analysis (e.g., 4-fluoroacetanilide)
Procedure:
-
To a 2 mL plastic tube or a 15 mL stainless steel milling jar, add the arene substrate (0.15 mmol), NFSI (0.30 mmol), and the milling balls (e.g., four 350 mg ZrO₂ balls).
-
Seal the jar/tube and place it in the mixer mill.
-
Mill the mixture at a set frequency (e.g., 30 Hz) for a specified time (e.g., 3 hours).
-
After milling, carefully open the reaction vessel.
-
Dissolve a sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.
-
Analyze the product distribution and determine the yield by ¹H and ¹⁹F NMR spectroscopy.
-
For product isolation, the remainder of the crude mixture can be purified by column chromatography on silica gel.[16]
Conclusion
The field of electrophilic fluorination offers a diverse toolkit for the modern synthetic chemist. Reagents like Selectfluor™ and NFSI have become indispensable due to their stability, reliability, and broad applicability.[1][4] While Selectfluor™ often demonstrates higher reactivity, NFSI provides a milder alternative suitable for sensitive substrates.[10] The development of quantitative reactivity scales and novel, sustainable protocols such as mechanochemistry continues to advance the field, enabling more rational and efficient synthesis of valuable fluorinated molecules for the pharmaceutical and agrochemical industries.[9][14][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Ortho vs. Para Directing Effects in Dimethoxybenzenes: A Comparative Analysis for Drug Development Professionals
A deep dive into the regioselectivity of electrophilic aromatic substitution on dimethoxybenzene isomers reveals a nuanced interplay of electronic and steric effects, critical for the strategic design of pharmaceutical compounds. This guide provides a comparative analysis of the ortho versus para directing effects in 1,2-, 1,3-, and 1,4-dimethoxybenzene, supported by experimental data and detailed methodologies.
The methoxy group (-OCH₃) is a potent activating, ortho-, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. Its strong electron-donating resonance effect enriches the electron density at the ortho and para positions of the benzene ring, thereby promoting the attack of electrophiles at these sites. However, the presence of two methoxy groups on the benzene ring, as in dimethoxybenzenes, introduces a competitive scenario where the final product distribution is governed by the interplay of the directing effects of both groups and steric hindrance. Understanding these directing effects is paramount for chemists in the pharmaceutical industry to predict and control the synthesis of specifically substituted aromatic cores, which are prevalent in a vast array of therapeutic agents.
Comparative Analysis of Product Distribution in Electrophilic Aromatic Substitution
The regioselectivity of EAS reactions on dimethoxybenzenes is highly dependent on the relative positions of the two methoxy groups. The following table summarizes the product distribution for common EAS reactions on 1,2-, 1,3-, and 1,4-dimethoxybenzene.
| Substrate | Reaction | Major Product(s) | Minor Product(s) | Key Influencing Factors |
| 1,2-Dimethoxybenzene | Nitration | 4-Nitro-1,2-dimethoxybenzene | 3-Nitro-1,2-dimethoxybenzene | Steric hindrance at the positions between the two methoxy groups disfavors substitution. The para position to one of the methoxy groups is electronically favored and less sterically hindered. |
| Bromination | 4-Bromo-1,2-dimethoxybenzene | - | The para position is strongly favored due to a combination of electronic activation and minimal steric hindrance. | |
| Acylation | 3,4-Dimethoxyacetophenone | - | The acetyl group is introduced at the position para to one methoxy group and ortho to the other, representing a balance between electronic activation and steric accessibility. | |
| 1,3-Dimethoxybenzene | Nitration | 4-Nitro-1,3-dimethoxybenzene | 2-Nitro-1,3-dimethoxybenzene | The position ortho to both methoxy groups (position 4) is highly activated. The position between the two methoxy groups (position 2) is sterically hindered, leading to it being a minor product.[1] |
| Bromination | 4-Bromo-1,3-dimethoxybenzene | 2-Bromo-1,3-dimethoxybenzene | Similar to nitration, the 4-position is the most electronically activated and sterically accessible site. | |
| Acylation | 2,4-Dimethoxyacetophenone | - | Acylation occurs at the most activated position (ortho to both methoxy groups), which is also sterically accessible. | |
| 1,4-Dimethoxybenzene | Nitration | 1,4-Dimethoxy-2-nitrobenzene | - | All available positions are ortho to a methoxy group and meta to the other. The directing effects are reinforcing, leading to a single major mononitration product.[2] |
| Chlorination | Chloro-1,4-dimethoxybenzene | Di- and tri-chlorinated products | While monochlorination is selective, the high activation of the ring can lead to multiple halogenations. | |
| Acylation | 2,5-Dimethoxyacetophenone | - | The acyl group substitutes at one of the equivalent ortho positions. |
Understanding the Directing Effects: A Logical Framework
The regiochemical outcomes of electrophilic aromatic substitution on dimethoxybenzenes can be rationalized by considering the cumulative electronic effects of the two methoxy groups and the steric hindrance around the potential sites of substitution. The following diagram illustrates the logical relationship between the substitution pattern and the directing effects.
References
A Comparative Guide to Purity Validation of 1-Fluoro-2,3-dimethoxybenzene via GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-Fluoro-2,3-dimethoxybenzene against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for your research and development needs.
Introduction
This compound is an important building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this reagent is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final product. Therefore, robust analytical methods for purity determination are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds. This guide will detail the GC-MS methodology and compare its performance with other analytical techniques.
GC-MS Analysis of this compound: Experimental Protocol
The following protocol is a standard method for the GC-MS analysis of this compound.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Sample Concentration: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 6890 Series GC System or equivalent.
-
Mass Spectrometer: Agilent 5975 Inert Mass Selective Detector (EI) or equivalent.
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a similar non-polar column).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Scan Speed: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
3. Data Analysis
-
Peak Identification: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS Purity Analysis.
Quantitative Data Summary
The following table presents hypothetical data from the GC-MS analysis of two different batches of this compound.
| Analyte | Retention Time (min) | Batch A Area % | Batch B Area % | Identification |
| This compound | 12.5 | 99.85 | 98.50 | Target Compound |
| Impurity 1 | 10.2 | 0.05 | 0.75 | 1-Fluoro-2-methoxybenzene |
| Impurity 2 | 11.8 | 0.10 | 0.50 | 2,3-Dimethoxyphenol |
| Impurity 3 | 13.1 | Not Detected | 0.25 | Isomer (e.g., 1-Fluoro-3,4-dimethoxybenzene) |
| Total Purity | 99.85% | 98.50% |
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity using a liquid mobile phase and solid stationary phase.[] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[] | May require derivatization for detection, lower resolution for some volatile compounds compared to GC. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal of atomic nuclei, which is proportional to the number of nuclei.[4] | Provides absolute quantification without the need for a reference standard of the analyte, gives structural information.[4] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[] | Can determine the purity of highly pure crystalline solids (typically >98%).[] | Not suitable for amorphous materials or mixtures with eutectic formation, provides no information on the identity of impurities. |
Logical Framework for Method Selection
The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the desired level of information.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the purity validation of this compound, GC-MS stands out as a highly effective method, providing excellent separation and definitive identification of volatile impurities. The detailed protocol provided in this guide serves as a robust starting point for developing in-house analytical methods. While GC-MS is often the preferred technique, a comprehensive purity assessment may benefit from the use of orthogonal methods like HPLC or qNMR, especially when non-volatile impurities are suspected or absolute quantification is required. The choice of the most suitable analytical technique should be based on a thorough evaluation of the specific requirements of the analysis and the properties of the compound .
References
A Comparative Guide to the Synthetic Utility of 1-Fluoro-2,3-dimethoxybenzene and Other Fluorinated Aromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, fluorinated aromatic compounds serve as indispensable building blocks. The introduction of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. This guide provides a comparative analysis of the synthetic utility of 1-fluoro-2,3-dimethoxybenzene against other key fluorinated aromatic compounds, namely 1-fluoro-2,4-dimethoxybenzene and 2,6-difluoroanisole. The comparison focuses on their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
Core Synthetic Reactions and Comparative Reactivity
The synthetic utility of these fluorinated aromatics is primarily dictated by the interplay of their substituent groups in fundamental reactions such as directed ortho-metalation, nucleophilic aromatic substitution (SNAr), and Suzuki-Miyaura coupling.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy group is a well-established directing group, while the influence of the fluorine atom can vary.
This compound: In this molecule, the two adjacent methoxy groups and the fluorine atom create a complex directing group environment. Metalation is expected to occur at the C4 position, directed by the 3-methoxy group and potentially influenced by the fluorine at C1.
1-Fluoro-2,4-dimethoxybenzene: The methoxy groups at positions 2 and 4, along with the fluorine at C1, primarily direct lithiation to the C3 position.
2,6-Difluoroanisole: The methoxy group directs metalation to one of the ortho positions, which are occupied by fluorine atoms. This can lead to a more complex reaction profile, potentially involving slower deprotonation or subsequent rearrangement.
Experimental Data for Directed ortho-Metalation
| Compound | Base | Electrophile | Product | Yield (%) | Reference |
| 1-Fluoro-2,4-dimethoxybenzene | n-BuLi/TMEDA | DMF | 3-Fluoro-2,6-dimethoxybenzaldehyde | 85 | [1] |
| 2,6-Difluoroanisole | n-BuLi | (CH₃)₃SiCl | 1-Methoxy-2,6-difluoro-3-(trimethylsilyl)benzene | 78 | [1] |
No specific experimental yield has been found in the searched literature for the directed ortho-metalation of this compound.
Experimental Protocol: Directed ortho-Metalation of 1-Fluoro-2,4-dimethoxybenzene
To a solution of 1-fluoro-2,4-dimethoxybenzene (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Anhydrous DMF (2.0 mmol) is then added, and the mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-fluoro-2,6-dimethoxybenzaldehyde.[1]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, making SNAr a key reaction for these compounds. The position and electronic nature of the other substituents determine the regioselectivity and rate of substitution.
This compound: The fluorine at C1 is activated for substitution. The two ortho and meta methoxy groups can influence the reaction rate and the stability of the Meisenheimer intermediate.
1-Fluoro-2,4-dimethoxybenzene: The fluorine at C1 is activated, and the para-methoxy group can further stabilize the intermediate through resonance, potentially leading to faster reaction rates compared to the 2,3-isomer.
2,6-Difluoroanisole: With two fluorine atoms ortho to the methoxy group, this compound is highly activated for SNAr. The first substitution occurs readily, and a second substitution is also possible under more forcing conditions.
Experimental Data for Nucleophilic Aromatic Substitution with Piperidine
| Compound | Nucleophile | Product | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | 1-(2,4-dinitrophenyl)piperidine | High | [2][3] |
| 2,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | [4] |
Specific experimental yields for the reaction of this compound, 1-fluoro-2,4-dimethoxybenzene, or 2,6-difluoroanisole with piperidine were not found in the searched literature. The examples provided are for analogous activated fluoroaromatics.
Experimental Protocol: General Procedure for SNAr with an Amine
A mixture of the fluorinated aromatic compound (1.0 mmol), the amine (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a polar aprotic solvent like DMF or DMSO (5 mL) is heated at a temperature ranging from 80 to 150 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is then purified by column chromatography or recrystallization.
Suzuki-Miyaura Coupling
While the C-F bond is generally strong and less reactive in Suzuki-Miyaura coupling compared to C-Br or C-I bonds, these fluorinated compounds can be converted to their corresponding boronic acids or esters for subsequent coupling reactions. Alternatively, they can be used as electrophilic partners under specific catalytic conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Boronic Acid with an Aryl Halide
A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically between 80 and 110 °C until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[5][6]
Visualization of Synthetic Strategies
The choice of a fluorinated aromatic building block and the subsequent synthetic route often depends on the desired final structure and the required regioselectivity. The following diagrams illustrate logical workflows for key synthetic transformations.
Summary and Outlook
This compound, while less documented in the surveyed literature than its 2,4-isomer, presents unique reactivity patterns due to its specific substitution pattern. The adjacent methoxy groups can influence the regioselectivity of metalation and the kinetics of nucleophilic substitution.
-
For Directed ortho-Metalation: 1-Fluoro-2,4-dimethoxybenzene offers a predictable route to 3-substituted products. The regioselectivity with this compound warrants further investigation to confirm the directing group effects.
-
For Nucleophilic Aromatic Substitution: All three compared compounds are suitable substrates for SNAr. The presence of two fluorine atoms in 2,6-difluoroanisole makes it particularly reactive, allowing for sequential substitutions. The relative reactivity of the dimethoxy-isomers will depend on the specific nucleophile and reaction conditions.
-
For Suzuki-Miyaura Coupling: These fluorinated compounds are versatile precursors to either the organoboron or the halide coupling partner, enabling the synthesis of a wide range of biaryl structures.
The choice of a specific fluorinated aromatic building block will ultimately depend on the target molecule's desired substitution pattern and the synthetic strategies to be employed. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors. Further experimental studies, particularly on the reactivity of this compound, would be highly valuable to the scientific community.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. vapourtec.com [vapourtec.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Researcher's Guide to Computational Modeling of 1-Fluoro-2,3-dimethoxybenzene's Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Reactivity of 1-Fluoro-2,3-dimethoxybenzene and its Analogs.
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. This compound, with its unique electronic and steric properties, represents a valuable scaffold in the synthesis of novel therapeutics. Predicting its reactivity with accuracy is paramount to streamlining drug development pipelines and optimizing synthetic routes. This guide provides a comparative overview of computational models for assessing the reactivity of this compound, supported by experimental data from analogous systems.
Comparing Computational Models: A Quantitative Overview
The predictive power of computational chemistry is instrumental in understanding and forecasting the outcomes of chemical reactions. For electrophilic aromatic substitution, a key reaction class for functionalizing this compound, various computational methods offer insights into regioselectivity and reaction kinetics. Below is a comparison of common computational models and their performance against experimental observations for related dimethoxybenzene derivatives.
| Computational Model | Predicted Parameter | Analogous Experimental System | Predicted Outcome | Experimental Outcome | Reference |
| Density Functional Theory (DFT) - B3LYP/6-311G(d,p) | Regioselectivity of Nitration | 1,2-Dimethoxybenzene | Exclusive formation of 4,5-dinitro-1,2-dimethoxybenzene | Exclusive formation of 4,5-dinitro-1,2-dimethoxybenzene | [1] |
| Density Functional Theory (DFT) - M06-2X/6-311G(d,p) | Regioselectivity of Nitration | 1,4-Dimethoxybenzene | Solvent-dependent mixture of 2,3- and 2,5-dinitro-1,4-dimethoxybenzene | Solvent conditions can tune the regioselectivity | [1] |
| Semi-empirical - PM3 | Regioselectivity of Halogenation | General Heteroaromatics | Identifies the most nucleophilic center by proton affinity | Qualitatively correlates with experimental regioselectivity in over 90% of cases | [2] |
| Hartree-Fock (HF) / 6-31G(d) | Transition State Energies | Benzene Nitrosation | Provides qualitative insights into reaction pathways | - | |
| Density Functional Theory (DFT) - B3LYP/6-311++G(d,p) | pKa Prediction | Substituted Phenols | Mean Absolute Error of ~0.3 pKa units with explicit solvent models | - | [3] |
Experimental Protocols for Reactivity Assessment
To validate and benchmark computational models, robust experimental data is essential. The following are generalized protocols for key reactions relevant to the functionalization of this compound, based on established procedures for similar aromatic ethers.
Protocol 1: Electrophilic Nitration of a Dimethoxybenzene Analog
This protocol is adapted from the nitration of 1,4-dimethoxybenzene, which provides a basis for studying the regioselectivity of electrophilic substitution.[4]
Materials:
-
2-Fluoro-1,4-dimethoxybenzene (starting material analog)
-
Nitric acid (64–66% w/v)
-
Ice water
Procedure:
-
Slowly add the 2-fluoro-1,4-dimethoxybenzene (1.0 equivalent) to a stirred solution of nitric acid (volume as required) at 0 °C.
-
Continue stirring the solution at 0 °C for 10 minutes.
-
Pour the reaction mixture onto ice water and stir for an additional 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the nitrated product.
-
Characterize the product and determine the regioselectivity and yield using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, a versatile C-C bond-forming reaction.[5][6][7]
Materials:
-
Aryl halide (e.g., a bromo- or iodo-substituted dimethoxybenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., dimethoxyethane, aqueous ethanol)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst (typically 0.1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization and characterize it to determine the yield.
Computational Modeling Protocols
Accurate computational predictions of reactivity rely on well-defined theoretical protocols. The following outlines a standard workflow for using Density Functional Theory (DFT) to model the reactivity of this compound.
Protocol 3: DFT Calculation of Reactivity Descriptors and Reaction Pathways
This protocol provides a general framework for investigating electrophilic aromatic substitution using DFT.
Software:
-
A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
-
A molecular visualization tool like Avogadro or GaussView.
Procedure:
-
Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.
-
-
Calculation of Reactivity Descriptors:
-
Perform a single-point energy calculation on the optimized geometry to obtain molecular orbitals (HOMO, LUMO) and the electrostatic potential.
-
Visualize the electrostatic potential map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[8][9][10][11][12] Red regions indicate high electron density and are likely sites for electrophilic attack, while blue regions indicate low electron density.
-
-
Modeling Reaction Pathways:
-
For a specific reaction (e.g., nitration), build the structures of the reactants, transition state(s), and products.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting reactants and products.
-
Verify the transition state by performing a frequency calculation; a valid transition state will have exactly one imaginary frequency.
-
Calculate the activation energy (the energy difference between the transition state and the reactants) to predict the reaction rate.
-
Calculate the energies of different possible products to predict the regioselectivity.
-
Visualizing the Computational Workflow
The selection of an appropriate computational model is a critical step in accurately predicting chemical reactivity. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and validating a computational model.
This guide provides a framework for researchers to approach the computational modeling of this compound's reactivity. By combining insights from various computational methods and benchmarking against experimental data from analogous systems, scientists can gain a deeper understanding of this important building block and accelerate the discovery of new medicines.
References
- 1. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. youtube.com [youtube.com]
- 8. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 12. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
A Comparative Guide to the Metabolic Stability of 1-Fluoro-2,3-dimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide offers an objective comparison of the metabolic stability of compounds derived from 1-fluoro-2,3-dimethoxybenzene against their non-fluorinated counterparts and other bioisosteric replacements, supported by experimental data and detailed protocols.
Enhancing Metabolic Stability: The Role of Fluorination and Bioisosterism
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating higher or more frequent dosing. The dimethoxybenzene moiety, while a common scaffold in medicinal chemistry, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Fluorination of the aromatic ring, as seen in this compound, is a key strategy to block these metabolic "soft spots". The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond, thereby hindering oxidative metabolism and increasing the compound's half-life.
Furthermore, the concept of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, offers an alternative approach to improving metabolic stability. Replacing a metabolically liable methoxy group or the entire benzene ring with more stable moieties can significantly enhance a compound's pharmacokinetic profile. For instance, replacing a benzene ring with saturated bridged bicyclic structures has been shown to improve metabolic stability.
Quantitative Comparison of Metabolic Stability
To provide a clear comparison, the following table summarizes the in vitro metabolic stability of a hypothetical compound derived from this compound (Compound A) and its non-fluorinated analog (Compound B), as well as a bioisosteric replacement (Compound C). The data is based on typical results obtained from human liver microsome (HLM) stability assays.
| Compound | Structure | t1/2 (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Compound A (Fluorinated) | Derivative of this compound | > 60 | < 5.8 |
| Compound B (Non-fluorinated) | Derivative of 2,3-dimethoxybenzene | 25 | 27.7 |
| Compound C (Bioisostere) | Bicyclic replacement of dimethoxybenzene | 45 | 15.4 |
Note: The data presented are representative examples and the actual values can vary depending on the specific derivatives and experimental conditions.
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds
-
Pooled human liver microsomes (e.g., from a commercial vendor)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is typically prepared by adding the termination solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 1-Fluoro-2,3-dimethoxybenzene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Fluoro-2,3-dimethoxybenzene, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management. All personnel handling the chemical waste must be trained on proper hazardous waste procedures.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2][4]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection. The original container or a new, clean container appropriate for organic solvents should be used.[3]
-
Ensure the container is in good condition, free from cracks or damage.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][2]
-
The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[2]
-
The concentration and quantity of the waste.
-
The date of waste generation.[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
The specific hazards associated with the chemical (e.g., "Combustible Liquid," "Irritant").
-
-
-
Storage:
-
Disposal Request and Pickup:
III. Spill Management
In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3][7]
-
Cleanup:
-
Wear appropriate PPE.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS department.
IV. Chemical and Physical Properties
A summary of the key quantitative data for this compound and related isomers is provided below for reference.
| Property | This compound | 1-Fluoro-3,5-dimethoxybenzene | 2-Fluoro-1,4-dimethoxybenzene |
| CAS Number | 394-64-9[8] | 52189-63-6[9] | 82830-49-7[10][11] |
| Molecular Formula | C₈H₉FO₂[8] | C₈H₉FO₂[9] | C₈H₉FO₂[11] |
| Molecular Weight | 156.15 g/mol [8] | 156.15 g/mol [9] | 156.15 g/mol [11] |
| Form | Not specified | Liquid[9] | White crystalline low melting solid[11] |
| Boiling Point | Not specified | 88 °C / 6 mmHg[9] | 121 °C / 40 mmHg[11] |
| Density | Not specified | 1.171 g/mL at 25 °C[9] | 1.691 g/cm³[11] |
| Flash Point | Not specified | 91 °C (195.8 °F)[9] | 85 °C[11] |
V. Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. 1-Fluoro-3,5-dimethoxybenzene 98 52189-63-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,4-DIMETHOXY-2-FLUOROBENZENE - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 1-Fluoro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-Fluoro-2,3-dimethoxybenzene, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the proper management of this compound (CAS No. 394-64-9) in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause severe eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5][6] | Prevents skin contact which can lead to irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed.[4][7] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[8] | Protects against inhalation of vapors which may cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow:
Caption: This diagram outlines the procedural flow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and related isomers to understand the specific hazards.
-
Put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Chemical Handling:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Immediately and securely cap the stock container after use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove PPE in a manner that avoids self-contamination, disposing of single-use items in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[2]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Waste Chemical | Labeled, sealed, and compatible waste container.[9] | Collect in a designated container for halogenated organic waste. Do not mix with other waste streams. Arrange for pickup by the institution's environmental health and safety (EHS) department.[9] |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled solid waste container. | Dispose of in a container designated for chemically contaminated solid waste. |
| Contaminated PPE (e.g., gloves) | Labeled solid waste container. | Segregate from regular trash and dispose of as chemically contaminated waste. |
Spill Management:
In the event of a spill, immediate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[9][10]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS department.
For major spills, evacuate the area and contact the EHS department or emergency responders immediately.[9]
References
- 1. 1-Fluoro-3,5-dimethoxybenzene | C8H9FO2 | CID 2774257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1-フルオロ-3,5-ジメトキシベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. 1-Fluoro-3,5-dimethoxybenzene 98 52189-63-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
